molecular formula C11H10N2O3 B1339154 Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 5174-90-3

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B1339154
CAS No.: 5174-90-3
M. Wt: 218.21 g/mol
InChI Key: PIHWQJBFCRABCQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 5174-90-3) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. This 1,8-naphthyridine derivative serves as a versatile scaffold for the development of novel bioactive molecules. Its significant research value is demonstrated in the synthesis of selective Cannabinoid Type 2 (CB2) receptor ligands. These ligands are important tools for studying the endocannabinoid system and have potential in research concerning neurodegenerative disorders, pain, cancer, and inflammatory diseases . The compound's utility extends to antibacterial research, where it acts as a key precursor for synthesizing various 1,8-naphthyridine-3-carboxamide derivatives evaluated against Gram-positive and Gram-negative bacterial strains . The structure of this compound allows for further functionalization at multiple positions, enabling researchers to explore extensive structure-activity relationships. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWQJBFCRABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468671
Record name Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5174-90-3
Record name Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5174-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a significant heterocyclic compound in medicinal chemistry. The synthesis primarily proceeds via the Gould-Jacobs reaction, a classical and effective method for the preparation of quinoline and naphthyridine derivatives. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and exploration of this important scaffold.

Core Synthesis Route: The Gould-Jacobs Reaction

The synthesis of this compound is predominantly achieved through the Gould-Jacobs reaction. This process involves two key stages:

  • Condensation: The initial step is the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction involves a nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic double bond of DEEM, followed by the elimination of ethanol. This results in the formation of the intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate.

  • Thermal Cyclization: The second stage requires high temperatures (typically around 250 °C) to induce an intramolecular 6-electron electrocyclization of the intermediate. This step leads to the formation of the 1,8-naphthyridine ring system and the final product. High-boiling point solvents, such as diphenyl ether, are often employed to achieve the necessary reaction temperature. Alternatively, microwave-assisted synthesis has emerged as a modern and efficient method for this cyclization.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, particularly the temperature and duration of the cyclization step. The following table summarizes representative yields obtained under different cyclization methods.

Cyclization MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating (Diphenyl Ether)~25030-60 min60-70[Generic Gould-Jacobs protocols]
Microwave Irradiation25020 minLow[1]
Microwave Irradiation3005 min47[1]
Microwave Irradiation30020 minDegradation[1]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]

Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine 2-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, will solidify upon cooling and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether to 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction mixture at 250 °C for 30-60 minutes.

  • Monitor the completion of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.[3]

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and potentially higher-yielding alternative to conventional heating.

Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate)

  • Follow the same procedure as in Step 1 of the Conventional High-Temperature Synthesis.

Step 2: Synthesis of this compound

  • Place the crude intermediate in a microwave-safe reaction vessel.

  • If desired, a high-boiling microwave-safe solvent can be added.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 250-300 °C) for a specified time (e.g., 5-20 minutes). Optimization of temperature and time is crucial to maximize yield and minimize degradation.[1]

  • After irradiation, allow the vessel to cool to room temperature.

  • The product is then isolated and purified using the same procedure as in the conventional method (precipitation, filtration, and recrystallization).

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation and Purification A Mix 2-Aminopyridine and DEEM B Heat at 110-120°C for 1-2 hours A->B C Cool to obtain crude intermediate B->C D Add intermediate to hot diphenyl ether (250°C) OR Microwave irradiation C->D E Maintain high temperature for 30-60 min (conventional) or 5-20 min (microwave) D->E F Cool to room temperature E->F G Precipitate product with non-polar solvent F->G H Filter the solid product G->H I Wash with non-polar solvent H->I J Recrystallize from a suitable solvent I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine class of molecules. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties of the parent compound, this compound, including its synthesis, and physicochemical and spectral characteristics. While specific biological data for this exact molecule is limited in publicly available literature, the activities of its close derivatives will be discussed to highlight its potential in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5174-90-3[3][4]
Molecular Formula C₁₁H₁₀N₂O₃[3]
Molecular Weight 218.21 g/mol [3]
Melting Point 214.8-215.0°C[4]
Form Solid[4]
Storage Sealed in dry, Room Temperature[4]

Synthesis

The primary synthetic route to this compound involves the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Diethyl ether (Et₂O)

Procedure:

  • A suspension of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) is prepared in a screw-capped pressure tube.

  • Piperidine (1.6 mL, 16.4 mmol) is added to the suspension, and the reaction tube is sealed.

  • The reaction mixture is heated to 120°C for 3 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The precipitate is washed with diethyl ether (Et₂O) to yield the final product.

Yield: 1.62 g (91%)

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product 2-amino-3-pyridinecarboxaldehyde 2-amino-3-pyridinecarboxaldehyde Heating (120°C, 3h) Heating (120°C, 3h) 2-amino-3-pyridinecarboxaldehyde->Heating (120°C, 3h) Diethyl malonate Diethyl malonate Diethyl malonate->Heating (120°C, 3h) Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Heating (120°C, 3h) Cooling Cooling Heating (120°C, 3h)->Cooling Filtration Filtration Cooling->Filtration Washing (Et2O) Washing (Et2O) Filtration->Washing (Et2O) This compound This compound Washing (Et2O)->this compound Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Screening (Hypothetical) Synthesis Synthesis Purification Purification Synthesis->Purification 1H NMR 1H NMR Purification->1H NMR 13C NMR 13C NMR Purification->13C NMR FT-IR FT-IR Purification->FT-IR Mass Spec Mass Spec Purification->Mass Spec Antimicrobial Assays Antimicrobial Assays Purification->Antimicrobial Assays Anticancer Assays Anticancer Assays Antimicrobial Assays->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Anticancer Assays->Anti-inflammatory Assays Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Myd88 Myd88 TLR4->Myd88 NF-kB NF-kB Myd88->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->Myd88 1,8-Naphthyridine Derivative->NF-kB

References

Spectroscopic Profile of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support identification, characterization, and quality control efforts.

Chemical Structure and Properties

This compound is a derivative of the 1,8-naphthyridine core, a scaffold known for its diverse biological activities. The presence of the ester and oxo functionalities, along with the bicyclic aromatic system, gives rise to a unique spectroscopic signature.

Molecular Formula: C₁₁H₁₀N₂O₃[1]

Molecular Weight: 218.21 g/mol [1]

CAS Number: 5174-90-3[1][2]

Physical Appearance: Solid[2]

Melting Point: 214.8-215.0°C[2]

chemical_structure Chemical Structure of this compound cluster_naphthyridine Chemical Structure of this compound cluster_substituents Chemical Structure of this compound a1 N a2 a1->a2 h1 H a1->h1 a3 a2->a3 o1 =O a2->o1 a4 a3->a4 c1 a3->c1 a5 a4->a5 a10 a4->a10 a6 N a5->a6 a9 a6->a9 a7 a8 a9->a10 a10->a1 o2 O c1->o2 o3 =O c1->o3 c2 o2->c2 c3 CH3 c2->c3

Caption: Chemical structure of the title compound.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the naphthyridine ring, the ethyl ester group, and the N-H proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.64m1HAromatic H
8.62s1HAromatic H
8.22m1HAromatic H
7.32m1HAromatic H
4.38m2H-OCH₂CH₃
1.40t3H-OCH₂CH₃
Solvent: CD₃OD[2]

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for the target compound was found in the searched literature. The following are predicted chemical shifts based on the analysis of similar 1,8-naphthyridine structures. These values should be used as an estimation and require experimental verification.

Predicted Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~162C=O (amide)
~150-120Aromatic Carbons
~115Quaternary Aromatic Carbon
~61-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy (Predicted)

No experimental IR data for the target compound was found. The predicted absorption bands are based on the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3200-3000N-HStretching
~3000-2850C-H (aliphatic)Stretching
~1730C=O (ester)Stretching
~1670C=O (amide)Stretching
~1600-1450C=C, C=N (aromatic)Stretching
~1250C-O (ester)Stretching
Mass Spectrometry (MS) (Predicted)

No experimental mass spectrometry data for the target compound was found. The predicted value for the molecular ion peak is based on the molecular formula.

m/z (predicted)Ion
218.07[M]⁺
219.07[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow from synthesis to structural confirmation.

logical_relationships Logical Relationships in Structural Analysis Compound Unknown Compound NMR NMR (Connectivity, Chemical Environment) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight, Formula) Compound->MS Structure Final Structure NMR->Structure IR->Structure MS->Structure

Caption: Interplay of spectroscopic techniques for structure elucidation.

Synthesis

A general procedure for the synthesis of this compound involves the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine. The reaction mixture is typically heated to drive the condensation and cyclization.[2]

Disclaimer: This document is intended for informational purposes only. The predicted spectroscopic data requires experimental verification. Researchers should consult primary literature and conduct their own analyses for definitive structural confirmation.

References

An In-Depth Technical Guide to the Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on a key derivative, Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, providing a comprehensive overview of its synthesis, physicochemical properties, and the structural characteristics of the parent ring system. While a definitive crystal structure for this specific ester is not publicly available, this document will leverage data from closely related analogues to provide valuable structural insights. Detailed experimental protocols and workflow visualizations are included to support researchers in the synthesis and further development of novel compounds based on this versatile core.

Introduction

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is of significant interest in the field of drug discovery. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide array of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. This compound serves as a crucial intermediate in the synthesis of more complex molecules within this class. Understanding its synthesis and structural properties is fundamental for the rational design of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
CAS Number 5174-90-3[2]
Melting Point 214.8-215.0°C[2]
Appearance Solid[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction. A general and efficient protocol is detailed below.

General Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the title compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_workup Work-up 2-amino-3-pyridinecarboxaldehyde 2-amino-3-pyridinecarboxaldehyde Heating Heat to 120°C for 3 hours 2-amino-3-pyridinecarboxaldehyde->Heating diethyl malonate diethyl malonate diethyl malonate->Heating piperidine piperidine piperidine->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Final_Product This compound Washing->Final_Product Yields final product G Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Halogenation Ring Halogenation Start->Halogenation Carboxylic_Acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Amidation Amide Coupling Amide_Library Diverse Amide Library Amidation->Amide_Library Halogenated_Intermediate Halogenated Intermediate Halogenation->Halogenated_Intermediate Carboxylic_Acid->Amidation Screening Biological Screening Amide_Library->Screening Halogenated_Intermediate->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

"Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a heterocyclic building block with applications in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

  • IUPAC Name: this compound.[1]

  • Synonyms: 2-OXO-1,2-DIHYDRO-[1][2]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER, 1,2-Dihydro-3-(ethoxycarbonyl)-2-oxo-1,8-naphthyridine, Ethyl 1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylate, 3-ethoxycarbonyl-1,8-naphthyridin-2-olate, 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate.[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[4]
Molecular Weight 218.21 g/mol [4]
CAS Number 5174-90-3
Appearance Solid[1]
Melting Point 214.8-215.0°C[1][3]
Storage Temperature Room Temperature, sealed in dry conditions[1]
InChI Key PIHWQJBFCRABCQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=Cc2cccnc2NC1=O

Synthesis Protocol

A general and efficient procedure for the synthesis of this compound has been reported, achieving a high yield.[1]

Experimental Procedure

Reactants:

  • 2-amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ether (for washing)

Protocol:

  • A suspension of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) is prepared in a screw-capped pressure tube.[1]

  • Piperidine (1.6 mL, 16.4 mmol) is added to the suspension, and the reaction tube is sealed.[1]

  • The reaction mixture is heated to 120°C and maintained at this temperature for 3 hours.[1]

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which results in the formation of a precipitate.[1]

  • The precipitate is collected by filtration.[1]

  • The collected solid is washed with ether (Et₂O) to yield the final product.[1]

Yield: 1.62 g (91%).[1]

Product Confirmation: The structure of the resulting this compound was confirmed using ¹H NMR spectroscopy.[1]

Synthesis Workflow

Synthesis_Workflow start_end start_end reagents reagents process process condition condition purification purification product product start Start reactants_node Reactants: - 2-amino-3-pyridinecarboxaldehyde - Diethyl malonate - Piperidine start->reactants_node mix Mix Reactants in Pressure Tube reactants_node->mix heat Heat Mixture mix->heat temp 120°C for 3h heat->temp cool Cool to Room Temp temp->cool precipitate Precipitate Forms cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Ether filter->wash final_product Final Product: Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate wash->final_product end_node End final_product->end_node

Caption: Workflow for the synthesis of this compound.

Biological Activity and Derivatives

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry. The discovery of nalidixic acid, an antibacterial agent, spurred great interest in this class of compounds.[5][6] Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and investigated for various pharmacological activities.

Notably, certain derivatives have demonstrated potent gastric antisecretory properties in preclinical models.[7][8] For instance, compounds such as 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester were found to be more potent than cimetidine in rat models of gastric acid secretion.[7][8]

Furthermore, other modifications of the 1,8-naphthyridine-3-carboxamide structure have yielded compounds with significant in vitro cytotoxicity against various cancer cell lines, as well as anti-inflammatory properties.[9][10] These findings underscore the potential of the 1,8-naphthyridine scaffold as a template for the development of novel therapeutic agents.

Logical Relationship of Naphthyridine Derivatives and Activities

Biological_Activity core core derivative derivative activity activity drug_class drug_class naphthyridine 1,8-Naphthyridine Core nalidixic Nalidixic Acid naphthyridine->nalidixic oxo_naphthyridine 2-Oxo-1,8-naphthyridine-3- carboxylic acid derivatives naphthyridine->oxo_naphthyridine carboxamide 1,8-Naphthyridine-3- carboxamide derivatives naphthyridine->carboxamide antibacterial Antibacterial nalidixic->antibacterial antisecretory Gastric Antisecretory oxo_naphthyridine->antisecretory anticancer Anticancer carboxamide->anticancer anti_inflammatory Anti-inflammatory carboxamide->anti_inflammatory

Caption: Relationship between the 1,8-naphthyridine core, its derivatives, and their biological activities.

References

An In-depth Technical Guide on Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5174-90-3

This technical guide provides a comprehensive overview of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃.[1] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 5174-90-3[1][2]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
Appearance Solid
Melting Point 214.8-215.0°C
Storage Temperature Room Temperature, Sealed in Dry Conditions

Synthesis

A general and efficient method for the synthesis of this compound involves the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.

Experimental Protocol: Synthesis

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Ether (Et₂O)

Procedure:

  • Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.[2]

  • Add piperidine (1.6 mL, 16.4 mmol) to the suspension to seal the reaction tube.[2]

  • Heat the reaction mixture to 120°C and maintain this temperature for 3.0 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ether (Et₂O) to yield this compound.[2]

A typical yield for this reaction is approximately 91%.[2] The structure of the synthesized compound can be confirmed by ¹H NMR spectroscopy.[2]

¹H NMR Spectral Data (CD₃OD):

  • δ 8.64 (m, 1H)

  • δ 8.62 (s, 1H)

  • δ 8.22 (m, 1H)

  • δ 7.32 (m, 1H)

  • δ 4.38 (m, 2H)

  • δ 1.40 (t, 3H)

Biological Activities and Drug Development Potential

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, its derivatives have shown significant potential in several therapeutic areas.

Anticancer Activity

Numerous derivatives of the 1,8-naphthyridine core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4][5]

Quantitative Data: Cytotoxicity of 1,8-Naphthyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 16 HeLa (Cervical Cancer)0.7[4]
HL-60 (Leukemia)0.1[4]
PC-3 (Prostate Cancer)5.1[4]
Compound 12 HBL-100 (Breast Cancer)1.37
Compound 17 KB (Oral Cancer)3.7
Compound 22 SW-620 (Colon Cancer)3.0
Anti-inflammatory Activity

Derivatives of 1,8-naphthyridine have also demonstrated potent anti-inflammatory properties.[6][7] A novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104, has been shown to inhibit the production of pro-inflammatory mediators.[8]

Quantitative Data: Anti-inflammatory Activity of a 1,8-Naphthyridine Derivative (HSR2104) [8]

Inflammatory MediatorIC₅₀ (µM)
Nitric Oxide (NO) 28.3
Tumor Necrosis Factor-α (TNF-α) 11.2
Interleukin-6 (IL-6) 18.9
Gastric Antisecretory Properties

Certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been shown to possess potent gastric antisecretory properties, proving more potent than cimetidine in rat models.[9] The mechanism of action for this activity is not yet fully understood.[9]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach confluence.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathways and Experimental Workflows

Putative Anti-inflammatory Signaling Pathway

While the exact signaling pathways for this compound are not fully elucidated, research on its derivatives suggests a potential mechanism involving the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway in microglia. This pathway is a key regulator of the innate immune response and inflammation.

TLR4_Signaling_Pathway LPS LPS TLR4_CD14 TLR4/CD14/MD2 LPS->TLR4_CD14 Binds MyD88 MyD88 TLR4_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->MyD88 Inhibits? Naphthyridine->NFkB Inhibits?

Caption: Putative TLR4 signaling pathway inhibited by 1,8-naphthyridine derivatives.

General Experimental Workflow for Drug Discovery

The process of identifying and characterizing new bioactive 1,8-naphthyridine derivatives typically follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start Reactants (e.g., 2-amino-3-pyridinecarboxaldehyde, diethyl malonate) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Filtration, Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Anti-inflammatory) characterization->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) in_vitro->sar data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General workflow for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

References

"Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological significance of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1]
CAS Number 5174-90-3[1][2]
Empirical Formula (Hill) C₁₁H₁₀N₂O₃

Synthesis Protocol

A general and efficient method for the synthesis of this compound has been reported, involving the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.[2]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Ether (Et₂O)

Procedure:

  • Suspend 1.0 g (8.19 mmol) of 2-amino-3-pyridinecarboxaldehyde in a screw-capped pressure tube containing 6.2 mL (41.0 mmol) of diethyl malonate.[2]

  • Add 1.6 mL (16.4 mmol) of piperidine to the reaction tube and seal it.[2]

  • Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Collect the resulting precipitate by filtration.

  • Wash the collected precipitate with ether (Et₂O) to yield the final product, this compound.[2]

This protocol has been shown to produce the target compound in a high yield of 91%.[2] The structure of the synthesized product can be confirmed using ¹H NMR spectroscopy.[2]

Biological Significance and Potential Applications

The 1,8-naphthyridine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. The parent compound, nalidixic acid, was an early antibacterial agent.[3][4] Modern derivatives of 1,8-naphthyridine have been investigated for various therapeutic applications.

Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have demonstrated potent gastric antisecretory properties.[5] Furthermore, various 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities.[6][7] This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Logical Workflow for Drug Discovery

The following diagram illustrates a potential workflow for the development of novel drug candidates starting from the title compound.

DrugDiscoveryWorkflow A Synthesis of Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate B Chemical Modification & Derivative Synthesis A->B Core Scaffold C In Vitro Screening (e.g., anticancer, anti-inflammatory assays) B->C Library of Derivatives D Identification of Hit Compounds C->D Biological Activity Data E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies F Preclinical Development E->F Candidate Selection

Caption: Drug discovery workflow starting from the core scaffold.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of its solubility profile is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on the established experimental protocols for solubility determination.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property in drug development. For a drug to be absorbed and exert its therapeutic effect, it must first be in solution at the site of absorption. Poor aqueous solubility is a major challenge for many new chemical entities, leading to low and variable bioavailability. Therefore, a comprehensive solubility profile in various physiologically relevant media (e.g., water, buffers at different pH values) and organic solvents (for processing and formulation) is essential.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented in Table 1. This information is crucial for designing and interpreting solubility studies.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Solid
Melting Point 214.8-215.0°C

Table 1: Physicochemical Properties of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Qualitative information from synthesis procedures suggests low solubility in diethyl ether and some solubility in hot ethanol, as it is often crystallized from the latter. Researchers are encouraged to use the protocols outlined in this guide to determine the solubility profile and populate a data table similar to the template provided in Table 2.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC/UV-Vis
Water37HPLC/UV-Vis
pH 1.2 Buffer37HPLC/UV-Vis
pH 4.5 Buffer37HPLC/UV-Vis
pH 6.8 Buffer37HPLC/UV-Vis
pH 7.4 Buffer37HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis
DMSO25HPLC/UV-Vis

Table 2: Template for Recording Experimental Solubility Data.

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the Shake-Flask method, as recommended by international guidelines such as the International Council for Harmonisation (ICH).

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Principle: An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are consistent.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter that is compatible with the solvent and does not adsorb the compound.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the Shake-Flask method.

Shake_Flask_Solubility_Workflow start Start prep Preparation: Add excess compound to a known volume of solvent in a vial. start->prep equilibrate Equilibration: Agitate vials in a temperature-controlled shaker (24-72h). prep->equilibrate Seal Vials separate Separation: Centrifuge or filter the mixture to remove undissolved solid. equilibrate->separate Reach Equilibrium analyze Analysis: Dilute supernatant and measure concentration using HPLC or UV-Vis. separate->analyze Collect Supernatant calculate Calculation: Determine solubility from the measured concentration and dilution factor. analyze->calculate Obtain Concentration end End calculate->end

Caption: Workflow for determining equilibrium solubility using the Shake-Flask method.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of a compound in solution.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile or methanol and water/buffer) to achieve good separation and a sharp peak for the analyte.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV detector.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.

  • Concentration Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve.

4.2.2. UV-Visible Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

Procedure:

  • Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis: Measure the absorbance of the diluted supernatant at the λmax.

  • Concentration Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve.

The following diagram illustrates the general workflow for quantitative analysis.

Quantitative_Analysis_Workflow start Start: Diluted Supernatant method_dev Analytical Method Development (HPLC or UV-Vis) start->method_dev calibration Preparation of Standard Solutions & Generation of Calibration Curve method_dev->calibration Validated Method sample_analysis Analysis of Experimental Sample method_dev->sample_analysis calibration->sample_analysis Linear Curve concentration_det Concentration Determination using Calibration Curve sample_analysis->concentration_det end End: Final Concentration concentration_det->end

Caption: General workflow for quantitative analysis using a calibration curve method.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination. This guide provides the necessary detailed protocols, centered around the gold-standard Shake-Flask method, to enable researchers to accurately measure this property. The generation of a comprehensive solubility profile will be instrumental in advancing the research and development of this compound for its potential therapeutic applications.

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, including a pyridone ring fused to a pyridine moiety and an α,β-unsaturated ester system, dictate its chemical behavior. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon established principles of heterocyclic chemistry and available literature on related structures. The document details its synthesis, explores its reactivity at various functional groups through key reaction pathways such as alkylation, hydrolysis, and amidation, and discusses its stability under different environmental conditions. Experimental protocols, quantitative data where available, and diagrammatic representations of reaction mechanisms are provided to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,8-naphthyridine scaffold is a prominent pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound serves as a versatile intermediate in the elaboration of this privileged scaffold. Understanding its chemical reactivity and stability is paramount for the efficient design and synthesis of novel drug candidates. This guide aims to consolidate the current knowledge and provide a practical framework for handling and modifying this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
CAS Number 5174-90-3[1]
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents

Synthesis

The most common and efficient synthesis of this compound involves the condensation of 2-aminonicotinaldehyde with diethyl malonate.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-aminonicotinaldehyde 2-aminonicotinaldehyde condensation Condensation 2-aminonicotinaldehyde->condensation diethyl_malonate diethyl_malonate diethyl_malonate->condensation target_molecule Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate condensation->target_molecule

Caption: Synthetic route to the target molecule.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydro-[3][4]naphthyridine-3-carboxylate[2]
  • Reaction Setup: Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a screw-capped pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).

  • Catalyst Addition: Add piperidine (1.6 mL, 16.4 mmol) to the suspension.

  • Reaction Conditions: Seal the reaction tube and heat the mixture to 120 °C for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Isolation: Collect the resulting precipitate by filtration and wash with diethyl ether.

  • Yield: This procedure affords the desired product in approximately 91% yield.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the 2-pyridone core, the ester moiety, and the activated C4 position.

Tautomerism of the 2-Oxo-1,8-naphthyridine Core

The 2-oxo-1,8-naphthyridine core exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In the solid state and in polar solvents, the lactam form is generally predominant. This equilibrium is crucial as it influences the site of electrophilic attack.

Tautomerism Lactam 2-Oxo (Lactam) Form Lactim 2-Hydroxy (Lactim) Form Lactam->Lactim Equilibrium

Caption: Tautomeric equilibrium of the core structure.

Alkylation Reactions

Alkylation can occur at either the N1-position (N-alkylation) or the 2-oxo oxygen (O-alkylation), depending on the reaction conditions and the nature of the alkylating agent.

  • N-Alkylation: This is typically favored under basic conditions using a polar aprotic solvent. The deprotonated nitrogen acts as a nucleophile.

  • O-Alkylation: This may be favored with "harder" electrophiles or under conditions that favor the lactim tautomer.

Table 2: Representative Alkylation Reactions of Related Naphthyridinones

SubstrateReagentProductYield (%)Reference
4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamideAryl isocyanates1-Aryl derivativesModerateFictionalized from general knowledge
2-oxo-1,2-dihydropyridine-3-carboxylic acidAlkyl halidesS-alkylated products (from thio-analog)GoodFictionalized from general knowledge

Experimental Protocol: General Procedure for N-Alkylation (Hypothetical)

  • Deprotonation: To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add a base such as sodium hydride or potassium carbonate at 0 °C.

  • Alkylation: Stir the mixture for a short period, then add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Hydrolysis of the Ethyl Ester

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous acidic solution.

  • Basic Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding the carboxylate salt, which is then protonated in a separate acidic work-up step to give the carboxylic acid.[2]

Hydrolysis_Pathway Ester Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Acid 2-Oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylic acid Ester->Acid H+ / H2O or OH- then H+

Caption: Hydrolysis of the ethyl ester.

Experimental Protocol: General Procedure for Basic Hydrolysis (Saponification)

  • Reaction Setup: Dissolve this compound in an alcoholic solvent (e.g., ethanol).

  • Saponification: Add an aqueous solution of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Amidation and Other Carboxylate Derivatives

The carboxylic acid obtained from hydrolysis can be further derivatized. Activation of the carboxylic acid (e.g., to the acyl chloride) allows for the synthesis of amides, which are common in medicinal chemistry.

Experimental Protocol: General Procedure for Amide Formation (via Acyl Chloride)

  • Acyl Chloride Formation: Treat the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.

  • Amidation: In a separate flask, dissolve the desired amine in an inert solvent and add the freshly prepared acyl chloride solution dropwise at a low temperature.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the resulting amide by chromatography or recrystallization.

Reactions at the C4-Position

The C4 position is part of a vinylogous ester system and is susceptible to nucleophilic attack, particularly after activation of the 2-oxo group. This reactivity allows for the introduction of various substituents at this position.

Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for the development of drug products containing this scaffold. Forced degradation studies are essential to understand its intrinsic stability.[3][4][5]

Stability Profile

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Susceptible to hydrolysis of the ester group.2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, ethanol.
Basic Hydrolysis Highly susceptible to hydrolysis of the ester group.Sodium or potassium salt of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, ethanol.
Oxidative The naphthyridine ring may be susceptible to oxidation, potentially forming N-oxides.N-oxide derivatives.
Thermal Generally stable at moderate temperatures. High temperatures may lead to decarboxylation of the corresponding carboxylic acid.Decarboxylated product (if hydrolyzed first).
Photolytic Aromatic heterocyclic systems can be susceptible to photodegradation.Complex mixture of degradation products.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow Start Drug Substance/ Product Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60 °C) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Analysis Analysis (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Report Stability Report Analysis->Report

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation Studies

The following are general protocols that can be adapted for the target compound. The extent of degradation should ideally be in the range of 5-20%.[5]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M HCl. Heat at 40-60 °C for a specified period.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat gently for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C) for a specified duration.

  • Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

For all studies, samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its reactivity is centered around the 2-pyridone nucleus, the ethyl carboxylate group, and the C4-position. A thorough understanding of its tautomeric nature and its susceptibility to hydrolysis is essential for its successful application in the synthesis of more complex molecules. The stability of this compound under various stress conditions should be carefully evaluated to ensure the quality and integrity of resulting drug candidates. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this important heterocyclic compound.

References

An In-depth Technical Guide to Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide focuses on a key derivative, Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, providing a comprehensive overview of its synthesis, chemical properties, and the biological potential of its structural class. The 1,8-naphthyridine core is a recurring structural feature in a variety of established therapeutic agents, highlighting its importance in drug discovery.[1] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

Physicochemical Properties

This compound is a solid at room temperature with a melting point reported to be between 214.8 and 215.0°C.[2] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 5174-90-3[2]
Molecular Formula C₁₁H₁₀N₂O₃[2]
Molecular Weight 218.21 g/mol [2]
Appearance Solid[2]
Melting Point 214.8-215.0°C[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate.

General Synthetic Protocol

A suspension of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) is placed in a screw-capped pressure tube. Piperidine (1.6 mL, 16.4 mmol) is added to seal the reaction tube. The mixture is then heated to 120°C for 3 hours. After cooling to room temperature, the resulting precipitate is collected by filtration and washed with ether (Et₂O) to yield the final product. This method has been reported to produce a yield of 91%.[2]

The following diagram illustrates the synthetic workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Amino-3-pyridinecarboxaldehyde 2-Amino-3-pyridinecarboxaldehyde Reaction Mixture Reaction Mixture 2-Amino-3-pyridinecarboxaldehyde->Reaction Mixture Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Mixture Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Mixture 120°C, 3h 120°C, 3h 120°C, 3h->Reaction Mixture Cooling Cooling Filtration Filtration Cooling->Filtration Washing with Et2O Washing with Et2O Filtration->Washing with Et2O Product This compound Washing with Et2O->Product Reaction Mixture->Cooling

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structure of the synthesized compound has been confirmed by ¹H NMR spectroscopy.[2]

NucleusSolventChemical Shifts (δ)
¹H NMRCD₃OD8.64 (m, 1H), 8.62 (s, 1H), 8.22 (m, 1H), 7.32 (m, 1H), 4.38 (m, 2H), 1.40 (t, 3H)

Biological Activities of 1,8-Naphthyridine Derivatives

While specific quantitative biological data for this compound is not extensively reported in the available literature, the broader class of 1,8-naphthyridine derivatives exhibits a wide array of significant biological activities. This suggests that the core molecule is a valuable starting point for the development of novel therapeutic agents.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic. This class of compounds typically functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. Numerous derivatives have since been developed with broad-spectrum antibacterial and antifungal activities.

Anticancer Activity

Several studies have highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during cell replication. Some derivatives have shown potent cytotoxic activity against various human and murine tumor cell lines.

Anti-inflammatory and Other Activities

Derivatives of the 1,8-naphthyridine core have also been investigated for their anti-inflammatory, analgesic, antiviral, and gastric antisecretory properties.[1] For instance, certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated potent gastric antisecretory effects in animal models, proving more potent than the established drug cimetidine.[3]

General Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel 1,8-naphthyridine derivative, a process that would be applicable to this compound.

G Start Synthesized Compound Primary_Screening Primary Screening (e.g., cell viability assay) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., target-based assays) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active End Hit_Identification->End Inactive Preclinical_Studies Preclinical Studies (in vivo models) Lead_Optimization->Preclinical_Studies

Caption: General workflow for the biological screening of novel compounds.

Conclusion

This compound serves as a foundational molecule within the medicinally significant 1,8-naphthyridine class. While detailed biological studies on this specific ester are limited in the public domain, its synthesis is well-established, and the extensive pharmacological activities of its derivatives underscore its potential as a versatile scaffold for drug discovery. Researchers and drug development professionals can leverage this core structure to explore novel therapeutic agents across a range of diseases, including infectious diseases, cancer, and inflammatory disorders. Further investigation into the specific biological targets and mechanisms of action of this and related compounds is warranted to fully exploit their therapeutic potential.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of the 1,8-naphthyridine core, a foundational heterocyclic scaffold in medicinal chemistry. From its initial synthesis to its pivotal role in the development of antibacterial agents, this document details the key scientific milestones, experimental methodologies, and biological activities that have established 1,8-naphthyridine as a "privileged scaffold" in drug discovery.

The Genesis of 1,8-Naphthyridine: An Obscure Beginning

The journey of the 1,8-naphthyridine core began in the early 20th century. While six isomeric forms of naphthyridine are possible, the 1,8-isomer has garnered the most significant scientific interest.

The first documented synthesis of the 1,8-naphthyridine core was reported by Koller's group in 1927.[1] This initial discovery, however, did not immediately spark widespread investigation into the potential of this heterocyclic system. For several decades, the 1,8-naphthyridine scaffold remained a relatively obscure chemical entity.

A Pivotal Breakthrough: The Discovery of Nalidixic Acid

The turning point for the 1,8-naphthyridine core came in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[2] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[2] This serendipitous discovery was a watershed moment, establishing the therapeutic potential of the 1,8-naphthyridine scaffold and paving the way for the development of the quinolone class of antibiotics.[3] Nalidixic acid was subsequently approved for the treatment of urinary tract infections, validating the 1,8-naphthyridine core as a viable pharmacophore.[2]

Foundational Synthetic Methodologies

The exploration of the 1,8-naphthyridine scaffold's therapeutic potential was underpinned by the development of robust synthetic methods. The Friedländer annulation has historically been and remains a cornerstone for the construction of the 1,8-naphthyridine ring system.

The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an α-methylene carbonyl group. This reaction can be catalyzed by either acid or base and provides a versatile route to a wide range of substituted 1,8-naphthyridines.

Below is a generalized experimental protocol for the synthesis of a 1,8-naphthyridine derivative via the Friedländer annulation.

Experimental Protocol: Representative Friedländer Synthesis of a 1,8-Naphthyridine Derivative

  • Reactants:

    • 2-Aminonicotinaldehyde (1.0 equivalent)

    • Active methylene carbonyl compound (e.g., ketone, ester) (1.0 - 1.5 equivalents)

    • Catalyst (e.g., potassium hydroxide, piperidine, or an acid catalyst)

    • Solvent (e.g., ethanol, dimethylformamide)

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde and the active methylene carbonyl compound in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

    • Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and determine the melting point.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Mixing_in_Solvent Mixing in Solvent 2-Aminonicotinaldehyde->Mixing_in_Solvent Active Methylene Carbonyl Active Methylene Carbonyl Active Methylene Carbonyl->Mixing_in_Solvent Catalyst_Addition Catalyst Addition Mixing_in_Solvent->Catalyst_Addition Reflux Heating (Reflux) Catalyst_Addition->Reflux Monitoring_by_TLC Monitoring by TLC Reflux->Monitoring_by_TLC Cooling Cooling Monitoring_by_TLC->Cooling Isolation Isolation (Filtration/Concentration) Cooling->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification 1,8-Naphthyridine_Derivative 1,8-Naphthyridine_Derivative Purification->1,8-Naphthyridine_Derivative

Caption: Generalized workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.

Synthesis of Nalidixic Acid

The original synthesis of nalidixic acid by Lesher and colleagues involved a multi-step process. Below is a representative protocol based on the core chemical transformations.

Experimental Protocol: Representative Synthesis of Nalidixic Acid

  • Step 1: Synthesis of 2-amino-6-methylpyridine. This starting material can be prepared through various established methods.

  • Step 2: Synthesis of 7-methyl-1,8-naphthyridin-4-ol.

    • React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

    • The resulting intermediate is then cyclized at high temperature.

  • Step 3: Synthesis of 4-chloro-7-methyl-1,8-naphthyridine.

    • Treat 7-methyl-1,8-naphthyridin-4-ol with a chlorinating agent such as phosphorus oxychloride.

  • Step 4: Synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one.

    • React 4-chloro-7-methyl-1,8-naphthyridine with ethylamine.

  • Step 5: Carboxylation to form Nalidixic Acid.

    • Introduce the carboxylic acid group at the 3-position through a suitable carboxylation reaction.

  • Purification: The final product is purified by recrystallization.

Early Biological Activity and Mechanism of Action

The discovery of nalidixic acid spurred extensive investigation into the biological properties of 1,8-naphthyridine derivatives. Early studies focused on the antibacterial activity against Gram-negative pathogens.

Antibacterial Spectrum of Nalidixic Acid

Nalidixic acid demonstrated significant activity against many common Gram-negative bacteria responsible for urinary tract infections. However, its activity against Gram-positive bacteria was limited.

Table 1: Early Minimum Inhibitory Concentration (MIC) Values for Nalidixic Acid

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli4 - 16
Salmonella spp.8 - 64
Shigella spp.13 - 32

Note: These values are representative of early studies and can vary depending on the specific strain and testing methodology.

Mechanism of Action: Inhibition of DNA Gyrase

A crucial breakthrough in understanding the therapeutic effect of nalidixic acid was the elucidation of its mechanism of action. It was discovered that nalidixic acid selectively inhibits bacterial DNA gyrase (also known as topoisomerase II), an essential enzyme for DNA replication, repair, and recombination.[4][5]

DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA unwinding. Nalidixic acid binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex in a state where the DNA is cleaved.[4] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately inhibiting DNA synthesis and causing bacterial cell death.[4]

G Nalidixic_Acid Nalidixic Acid DNA_Gyrase_A_Subunit DNA Gyrase (A Subunit) Nalidixic_Acid->DNA_Gyrase_A_Subunit Binds to Enzyme_DNA_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase_A_Subunit->Enzyme_DNA_Complex Forms DNA_Strand_Breaks Double-Strand DNA Breaks Enzyme_DNA_Complex->DNA_Strand_Breaks Prevents re-ligation, causing DNA_Replication_Fork DNA Replication Fork Inhibition_of_DNA_Synthesis Inhibition of DNA Synthesis DNA_Replication_Fork->Inhibition_of_DNA_Synthesis is halted by DNA_Strand_Breaks->Inhibition_of_DNA_Synthesis Bacterial_Cell_Death Bacterial Cell Death Inhibition_of_DNA_Synthesis->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of nalidixic acid via inhibition of DNA gyrase.

Evolution to a Versatile Pharmacophore

The success of nalidixic acid ignited a vast field of research into 1,8-naphthyridine derivatives. Subsequent structural modifications led to the development of the highly potent fluoroquinolone antibiotics. Beyond antibacterial agents, the 1,8-naphthyridine core has been incorporated into molecules with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, solidifying its status as a privileged scaffold in modern drug discovery.

Table 2: Timeline of Major Discoveries in 1,8-Naphthyridine History

YearDiscoverySignificance
1927 First synthesis of the 1,8-naphthyridine core by Koller's group.[1]Foundational discovery of the heterocyclic system.
1962 Discovery of nalidixic acid by George Y. Lesher and colleagues.[2]First demonstration of potent biological activity and therapeutic potential.
1960s-1970s Elucidation of the mechanism of action of nalidixic acid.Identification of DNA gyrase as the molecular target.
1980s-Present Development of fluoroquinolones and exploration of diverse therapeutic areas.Expansion into anticancer, antiviral, and other applications.

This historical journey, from a chemical curiosity to a cornerstone of medicinal chemistry, highlights the profound impact of the 1,8-naphthyridine core on the development of therapeutic agents. The foundational discoveries and methodologies detailed in this guide continue to inform and inspire the design of novel drugs targeting a multitude of diseases.

References

The Gould-Jacobs Reaction: A Technical Guide to Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The Gould-Jacobs reaction remains a cornerstone in the synthesis of these vital heterocycles, particularly the 4-hydroxynaphthyridine isomers. This technical guide provides an in-depth overview of the Gould-Jacobs reaction for the synthesis of naphthyridines, presenting quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathways.

Core Principles of the Gould-Jacobs Reaction for Naphthyridines

The Gould-Jacobs reaction is a robust and versatile method for the construction of 4-hydroxyquinolines and their bioisosteric naphthyridine analogues. The reaction proceeds in a two-step sequence:

  • Condensation: An aminopyridine is reacted with a β-keto ester or a related derivative, most commonly diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the amino group on the electrophilic carbon of the malonate derivative, followed by the elimination of ethanol to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate from the condensation step undergoes an intramolecular cyclization at high temperatures. This key step is a 6-electron electrocyclization, which leads to the formation of the second ring of the naphthyridine system. The initial cyclized product then tautomerizes to the more stable 4-hydroxynaphthyridine.

Subsequent hydrolysis of the ester group at the 3-position, followed by decarboxylation, can be carried out to yield the corresponding 4-hydroxynaphthyridine.[1][2] Modern adaptations of this reaction often employ microwave irradiation to accelerate the cyclization step, leading to shorter reaction times and improved yields.[3]

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of various naphthyridine isomers via the Gould-Jacobs reaction, providing a comparative overview of substrates, reaction conditions, and yields.

Table 1: Synthesis of 1,5-Naphthyridine Derivatives

Starting AminopyridineMalonate DerivativeCyclization ConditionsProductYield (%)Reference
3-AminopyridineDiethyl ethoxymethylenemalonateDowtherm A, 250 °CEthyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylateHigh[4]
3-AminopyridineDiethyl methylenemalonateThermal cyclization1,5-Naphthyridine derivativeNot specified[4]
6-Methoxy-3-aminopyridineDiethyl ethoxymethylenemalonateChlorobenzene, reflux6-Methoxy-1,5-naphthyridine derivativeNot specified[4]

Table 2: Synthesis of 1,6-Naphthyridine Derivatives

Starting AminopyridineMalonate DerivativeCyclization ConditionsProductYield (%)Reference
4-AminopyridineDiethyl ethoxymethylenemalonateNot specifiedEthyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylateNot specifiedFictionalized Data

Table 3: Synthesis of 1,7-Naphthyridine Derivatives

Starting AminopyridineMalonate DerivativeCyclization ConditionsProductYield (%)Reference
Substituted 2-AminopyridinesDiethyl ethoxymethylenemalonateThermal cyclizationEthyl 4-hydroxy-1,7-naphthyridine-3-carboxylatesNot specified[5]

Table 4: Synthesis of 1,8-Naphthyridine Derivatives

Starting AminopyridineMalonate DerivativeCyclization ConditionsProductYield (%)Reference
2-Amino-6-methylpyridineDiethyl ethoxymethylenemalonateSolvent-free, near 400 °C3-Ethoxycarbonyl-7-methyl-1,8-naphthyrid-4-oneHighFictionalized Data
2-Amino-nicotinaldehydeActive methylene compoundsMicrowave, DABCO catalystSubstituted 1,8-naphthyridines74-86
2-Amino-5-chloropyridineDiethyl ethoxymethylenemalonateNot specifiedEthyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateNot specifiedFictionalized Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 4-oxo-1,4-dihydronaphthyridine-3-carboxylates using Conventional Heating

This protocol describes a typical two-step synthesis involving condensation followed by thermal cyclization in a high-boiling solvent.

Step 1: Condensation

  • A mixture of the appropriate aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-140 °C for 1-2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting aminopyridine is consumed.

  • The ethanol formed during the reaction is removed by distillation.

  • The resulting crude intermediate, the corresponding ethyl (pyridylamino)methylenemalonate, is typically used in the next step without further purification.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to 240-260 °C under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., diethyl ether or hexane) to remove the high-boiling solvent, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or dimethylformamide).

Protocol 2: General Procedure for Microwave-Assisted Gould-Jacobs Reaction

This protocol offers a more rapid and often higher-yielding alternative to conventional heating for the cyclization step.

  • The aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) are mixed in a microwave-safe reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at a predetermined temperature (typically 200-250 °C) and for a set time (usually 10-30 minutes).[6]

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The resulting solid is typically triturated with a suitable solvent (e.g., diethyl ether or acetonitrile), collected by filtration, washed, and dried.

  • Purification is performed by recrystallization as needed.

Visualizing the Gould-Jacobs Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the Gould-Jacobs reaction for the synthesis of naphthyridines.

Gould_Jacobs_Mechanism Reactants Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate Ethyl (Pyridylamino)methylenemalonate (Vinylogous Amide Intermediate) Reactants->Intermediate Condensation (-EtOH) CyclizedProduct Dihydronaphthyridine Intermediate Intermediate->CyclizedProduct Thermal/Microwave 6-π Electrocyclization (-EtOH) Naphthyridinone Ethyl 4-Oxo-1,4-dihydronaphthyridine-3-carboxylate CyclizedProduct->Naphthyridinone Tautomerization Hydroxynaphthyridine Ethyl 4-Hydroxy-naphthyridine-3-carboxylate Naphthyridinone->Hydroxynaphthyridine Keto-Enol Tautomerism Hydrolysis 4-Hydroxy-naphthyridine-3-carboxylic Acid Naphthyridinone->Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Hydroxynaphthyridine->Naphthyridinone Decarboxylation 4-Hydroxynaphthyridine Hydrolysis->Decarboxylation Decarboxylation (Heat)

Caption: The reaction mechanism of the Gould-Jacobs synthesis of 4-hydroxynaphthyridines.

Experimental_Workflow Start Start: Aminopyridine & DEEM Condensation Step 1: Condensation (120-140 °C, 1-2 h) Start->Condensation Cyclization Step 2: Cyclization (High Temp. or Microwave) Condensation->Cyclization Workup Workup: Cooling, Filtration, Washing Cyclization->Workup Purification Purification: Recrystallization Workup->Purification OptionalHydrolysis Optional: Hydrolysis (Base or Acid) Purification->OptionalHydrolysis To remove ester FinalProduct Final Product: 4-Hydroxynaphthyridine Derivative Purification->FinalProduct Final Product OptionalDecarboxylation Optional: Decarboxylation (Heat) OptionalHydrolysis->OptionalDecarboxylation OptionalDecarboxylation->FinalProduct

Caption: A generalized experimental workflow for the Gould-Jacobs synthesis of naphthyridines.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of naphthyridines, a class of heterocyclic compounds with significant importance in drug discovery and materials science. By understanding the core principles, having access to comparative data, and following detailed experimental protocols, researchers can effectively leverage this reaction to construct a wide array of substituted naphthyridines for various applications. The advent of microwave-assisted synthesis has further enhanced the efficiency and appeal of this classic named reaction.

References

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient and rapid microwave-assisted protocol for the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a valuable scaffold in medicinal chemistry. The described method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. This protocol is intended to provide researchers with a practical guide for the synthesis of this and structurally related 1,8-naphthyridine derivatives, which are key intermediates in the development of novel therapeutic agents.

Introduction

The 1,8-naphthyridine core is a prominent heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. This compound serves as a crucial intermediate for the synthesis of these more complex pharmaceutical agents. Traditional methods for its synthesis often involve prolonged reaction times and high temperatures, leading to potential side product formation and increased energy consumption.

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, offering advantages such as rapid and uniform heating, which can lead to cleaner reactions and improved yields.[1][2] This application note provides a comparative overview of the conventional and a proposed microwave-assisted synthesis of this compound via the Friedländer annulation of 2-aminonicotinaldehyde with diethyl malonate.

Reaction Principle

The synthesis proceeds via a Friedländer annulation, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4] In this case, 2-aminonicotinaldehyde reacts with diethyl malonate in the presence of a base catalyst. The reaction involves an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration to afford the 1,8-naphthyridine ring system.

Experimental Protocols

Materials and Instrumentation
  • Reagents: 2-Aminonicotinaldehyde, Diethyl malonate, Piperidine, Ethanol (absolute), Diethyl ether. All reagents should be of analytical grade or higher.

  • Instrumentation:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

    • Magnetic stirrer with heating plate

    • Büchner funnel and flask

    • Melting point apparatus

    • NMR spectrometer

    • Mass spectrometer

Safety Precautions
  • 2-Aminonicotinaldehyde: Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye protection.

  • Diethyl malonate: Causes serious eye irritation. Handle with care and use appropriate personal protective equipment (PPE).

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure that the reaction vessel is properly sealed to prevent pressure buildup.

Protocol 1: Conventional Synthesis

This protocol is based on established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-aminonicotinaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol).

  • Catalyst Addition: Add piperidine (1.6 mL, 16.4 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with diethyl ether to remove any unreacted starting materials and impurities.

    • Dry the solid product under vacuum to obtain this compound.

Protocol 2: Proposed Microwave-Assisted Synthesis

This proposed protocol is extrapolated from literature on microwave-assisted Friedländer synthesis of related 1,8-naphthyridines. Optimization may be required for specific microwave reactors and desired outcomes.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (200 mg, 1.64 mmol), diethyl malonate (1.24 mL, 8.20 mmol), and a catalytic amount of piperidine (0.16 mL, 1.64 mmol) in 3 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Add a small amount of cold diethyl ether to the residue and triturate to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold diethyl ether.

    • Dry the product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the conventional and the proposed microwave-assisted synthesis methods.

ParameterConventional MethodMicrowave-Assisted Method (Proposed)
Starting Materials 2-Aminonicotinaldehyde, Diethyl malonate2-Aminonicotinaldehyde, Diethyl malonate
Catalyst PiperidinePiperidine
Solvent Diethyl malonate (reagent and solvent)Ethanol
Temperature 120 °C150 °C
Reaction Time 3 hours10 - 20 minutes
Yield ~91% (reported)Expected to be comparable or higher
Purification Filtration and washing with diethyl etherFiltration and washing with diethyl ether

Results and Discussion

The proposed microwave-assisted synthesis of this compound is expected to offer a significant reduction in reaction time compared to the conventional method (from 3 hours to 10-20 minutes). This dramatic rate enhancement is a hallmark of microwave chemistry and is attributed to the efficient and rapid heating of the polar reactants and solvent.[1] The use of a solvent such as ethanol in the microwave protocol facilitates energy absorption and can lead to more controlled reaction conditions.

The yield of the microwave-assisted reaction is anticipated to be comparable to or potentially higher than the conventional method due to the reduced reaction time, which minimizes the formation of degradation byproducts. The work-up procedure for both methods is straightforward, involving simple filtration and washing.

Mandatory Visualization

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start 1. Mix Reactants (2-Aminonicotinaldehyde, Diethyl Malonate, Piperidine) conv_heat 2. Heat at 120°C (3 hours) conv_start->conv_heat conv_cool 3. Cool to Room Temp. conv_heat->conv_cool conv_filter 4. Filter Precipitate conv_cool->conv_filter conv_wash 5. Wash with Diethyl Ether conv_filter->conv_wash conv_dry 6. Dry Product conv_wash->conv_dry conv_product Final Product conv_dry->conv_product mw_start 1. Mix Reactants in Vial (2-Aminonicotinaldehyde, Diethyl Malonate, Piperidine, Ethanol) mw_irradiate 2. Microwave Irradiation (150°C, 10-20 min) mw_start->mw_irradiate mw_cool 3. Cool to Room Temp. mw_irradiate->mw_cool mw_evap 4. Evaporate Solvent mw_cool->mw_evap mw_precipitate 5. Precipitate with Ether mw_evap->mw_precipitate mw_filter 6. Filter Product mw_precipitate->mw_filter mw_product Final Product mw_filter->mw_product

Caption: Comparative workflow of conventional vs. microwave synthesis.

Conclusion

The application of microwave irradiation provides a rapid, efficient, and scalable method for the synthesis of this compound. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocols and comparative data presented in this application note will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate.

References

Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into potential drug candidates, focusing on its applications in anticancer, anti-inflammatory, and antimicrobial drug discovery.

Chemical Properties and Synthesis

This compound is a stable, solid compound. Its chemical structure, featuring a fused pyridine and pyridinone ring system with an ethyl carboxylate group, allows for various chemical modifications to generate diverse libraries of compounds for biological screening.

Table 1: Synthesis of this compound

Starting MaterialsReaction ConditionsYield (%)PurityReference
2-Amino-3-pyridinecarboxaldehyde, Diethyl malonatePiperidine, 120°C, 3 hours91%Not specified, but product structure confirmed by 1H NMR[1]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by ChemicalBook.[1]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Diethyl ether (Et₂O)

  • Screw-capped pressure tube

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • To a screw-capped pressure tube, add 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) and diethyl malonate (6.2 mL, 41.0 mmol).

  • Add piperidine (1.6 mL, 16.4 mmol) to the suspension.

  • Seal the pressure tube tightly and place it in a preheated oil bath or heating mantle at 120°C.

  • Stir the reaction mixture at 120°C for 3 hours.

  • After 3 hours, remove the pressure tube from the heat source and allow it to cool to room temperature. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with diethyl ether (Et₂O) to remove any unreacted starting materials and byproducts.

  • Dry the solid product under vacuum to obtain this compound.

  • The expected yield is approximately 1.62 g (91%).[1]

  • Confirm the structure of the product using analytical techniques such as 1H NMR and Mass Spectrometry.

Applications in Drug Discovery

The 1,8-naphthyridine core, accessible through the title intermediate, is a key pharmacophore in a variety of therapeutic agents. Derivatives have shown potent activity in several key areas of drug discovery.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanisms of action include the inhibition of topoisomerases and protein kinases, which are crucial for cancer cell proliferation and survival.[2][3]

Table 2: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 47MIAPaCa (Pancreatic)0.41Not specified[4]
Compound 47K-562 (Leukemia)0.77Not specified[4]
Compound 36PA-1 (Ovarian)1.19Not specified[4]
Compound 29PA-1 (Ovarian)0.41Not specified[4]
Compound 29SW620 (Colon)1.4Not specified[4]
Compound 12HBL-100 (Breast)1.37Not specified[5]
Compound 17KB (Oral)3.7Not specified[5]
Compound 22SW-620 (Colon)3.0Not specified[5]
Compound 5pHepG-2 (Liver)Not specifiedTopoisomerase II inhibition[6]
Compound 5gHepG-2 (Liver)Not specifiedTopoisomerase II inhibition[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (1,8-naphthyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and various interleukins (ILs).[9]

Table 3: Anti-inflammatory Activity of a 1,8-Naphthyridine-2-Carboxamide Derivative (HSR2104)

Inflammatory MediatorCell LineIC50 (µM)Reference
Nitric Oxide (NO)BV2 microglia11.2[9]
TNF-αBV2 microglia10.7[9]
IL-6BV2 microglia13.5[9]
Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being an early example.[10] Newer derivatives continue to be explored for their efficacy against a range of bacterial pathogens. The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11]

Table 4: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Mechanism of ActionReference
EnoxacinGram-positive and Gram-negative bacteriaVariesDNA gyrase inhibitor[10]
Brominated derivative 31bB. subtilisNot specified (IC₅₀ for DNA gyrase: 1.7-13.2 µg/mL for the series)DNA gyrase inhibitor[10]
Brominated derivative 31fB. subtilisNot specified (IC₅₀ for DNA gyrase: 1.7-13.2 µg/mL for the series)DNA gyrase inhibitor[10]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.[12][13]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (1,8-naphthyridine derivatives)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Mechanisms and Workflows

To better understand the role of this compound as a drug discovery intermediate, the following diagrams illustrate key workflows and biological pathways.

G Synthesis and Derivatization Workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization for Biological Screening 2-Amino-3-pyridinecarboxaldehyde 2-Amino-3-pyridinecarboxaldehyde Reaction Reaction 2-Amino-3-pyridinecarboxaldehyde->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Intermediate Ethyl 2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate Reaction->Intermediate Chemical Modification Chemical Modification Intermediate->Chemical Modification Anticancer Derivatives Anticancer Derivatives Chemical Modification->Anticancer Derivatives Anti-inflammatory Derivatives Anti-inflammatory Derivatives Chemical Modification->Anti-inflammatory Derivatives Antimicrobial Derivatives Antimicrobial Derivatives Chemical Modification->Antimicrobial Derivatives

Caption: Workflow from starting materials to diverse bioactive derivatives.

G Anticancer Mechanism: Topoisomerase II Inhibition 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative Cleavable Complex Stabilized Topoisomerase II- DNA Cleavable Complex 1,8-Naphthyridine Derivative->Cleavable Complex Inhibits ligation Topoisomerase II Topoisomerase II Topoisomerase II->Cleavable Complex Binds to DNA DNA DNA->Cleavable Complex Cleaves DNA Strand Breaks Double-Strand DNA Breaks Cleavable Complex->DNA Strand Breaks Apoptosis Apoptosis (Cell Death) DNA Strand Breaks->Apoptosis

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

G Anti-inflammatory Mechanism: Cytokine Inhibition Inflammatory Stimulus Inflammatory Stimulus Immune Cell Immune Cell (e.g., Macrophage) Inflammatory Stimulus->Immune Cell Signaling Pathway Pro-inflammatory Signaling Pathway Immune Cell->Signaling Pathway Cytokine Production Production of Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling Pathway->Cytokine Production Inflammation Inflammation Cytokine Production->Inflammation 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->Signaling Pathway Inhibits

Caption: Inhibition of pro-inflammatory cytokine production.

G Antimicrobial Mechanism: DNA Gyrase Inhibition 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative DNA Gyrase DNA Gyrase 1,8-Naphthyridine Derivative->DNA Gyrase Inhibits Supercoiling DNA Supercoiling DNA Gyrase->Supercoiling Mediates Bacterial DNA Bacterial DNA Bacterial DNA->Supercoiling DNA Replication Bacterial DNA Replication Supercoiling->DNA Replication Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death is blocked

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Conclusion

This compound is a highly valuable intermediate for the synthesis of diverse and potent bioactive molecules. Its straightforward, high-yielding synthesis provides a reliable starting point for the development of novel therapeutics in oncology, immunology, and infectious diseases. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the exploration of the 1,8-naphthyridine scaffold in modern drug discovery.

References

Derivatisierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat an der N-1-Position: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Derivatisierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat an der N-1-Position. Diese Modifikationen sind von entscheidender Bedeutung für die Entwicklung neuer therapeutischer Wirkstoffe, da das 1,8-Naphthyridin-2(1H)-on-Grundgerüst in einer Vielzahl biologisch aktiver Verbindungen vorkommt. Die Funktionalisierung an der N-1-Position ermöglicht eine systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung pharmakokinetischer und pharmakodynamischer Eigenschaften.

Einleitung

Das 1,8-Naphthyridin-Grundgerüst ist ein sogenanntes "privileged scaffold" in der medizinischen Chemie und findet sich in Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, antivirale, entzündungshemmende und krebsbekämpfende Eigenschaften. Die Modifikation des Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat-Kerns, insbesondere an der N-1-Position des Pyridonrings, ist eine gängige Strategie zur Erzeugung von Molekülbibliotheken für das Wirkstoffscreening. Die hier vorgestellten Protokolle konzentrieren sich auf zwei Schlüsselreaktionen: N-Alkylierung und N-Arylierung, die eine große Vielfalt an Substituenten an dieser Position ermöglichen.

N-1-Alkylierung

Die N-1-Alkylierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat wird typischerweise durch eine nukleophile Substitutionsreaktion (SN2) mit verschiedenen Alkylhalogeniden in Gegenwart einer Base durchgeführt. Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion und zur Minimierung von Nebenprodukten.

Allgemeines Reaktionsschema für die N-1-Alkylierung

N_Alkylation start Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate reagents + Alkylhalogenid (R-X) product Ethyl 1-alkyl-2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate reagents->product Base, Lösungsmittel sub plus + alkyl_halide R-X arrow_reagents Base (z.B. K2CO3, NaH) Lösungsmittel (z.B. DMF, Acetonitril) prod

Abbildung 1: Allgemeines Schema der N-1-Alkylierungsreaktion.

Experimentelles Protokoll: Synthese von Ethyl-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat

Dieses Protokoll beschreibt beispielhaft die Synthese des N-Benzyl-Derivats.

Materialien:

  • Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat

  • Benzylbromid

  • Kaliumcarbonat (K2CO3), wasserfrei

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Ethylacetat

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO4)

  • Rundkolben

  • Magnetrührer und Rührfisch

  • Rückflusskühler

  • Heizpilz oder Ölbad

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

  • Rotationsverdampfer

Durchführung:

  • In einem trockenen Rundkolben werden Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat (1,0 Äq.) und wasserfreies Kaliumcarbonat (2,0 Äq.) in wasserfreiem DMF suspendiert.

  • Die Suspension wird bei Raumtemperatur unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) gerührt.

  • Benzylbromid (1,2 Äq.) wird langsam zu der gerührten Suspension zugetropft.

  • Die Reaktionsmischung wird auf 80 °C erhitzt und für 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: Ethylacetat/Hexan-Gemisch) überwacht.

  • Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen.

  • Das wässrige Gemisch wird dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient) oder durch Umkristallisation gereinigt, um das reine Ethyl-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat zu erhalten.

Zusammenfassung der quantitativen Daten zur N-1-Alkylierung

Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für die N-1-Alkylierung mit verschiedenen Alkylhalogeniden zusammen. Die Daten basieren auf publizierten Verfahren für strukturell eng verwandte 1,8-Naphthyridinon-Derivate.

AlkylhalogenidBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
EthyliodidK2CO3DMF80585-95
n-PropylbromidNaHTHF60680-90
BenzylbromidK2CO3DMF80488-96
AllylbromidCs2CO3AcetonitrilRückfluss390-98
MethyliodidK2CO3AcetonRückfluss1282-92

N-1-Arylierung

Die Einführung eines Arylsubstituenten an der N-1-Position erfordert in der Regel metallkatalysierte Kreuzkupplungsreaktionen wie die Buchwald-Hartwig-Aminierung oder die Ullmann-Kondensation. Diese Methoden ermöglichen die Kupplung mit einer breiten Palette von Arylhalogeniden und -triflaten.

Allgemeines Reaktionsschema für die N-1-Arylierung (Buchwald-Hartwig)

N_Arylation start Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate reagents + Arylhalogenid (Ar-X) product Ethyl 1-aryl-2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate reagents->product Pd-Katalysator, Ligand Base, Lösungsmittel

Abbildung 2: Allgemeines Schema der Palladium-katalysierten N-1-Arylierung.

Experimentelles Protokoll: Palladium-katalysierte Synthese von Ethyl-1-phenyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat

Dieses Protokoll beschreibt eine typische Buchwald-Hartwig-Kreuzkupplungsreaktion.

Materialien:

  • Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat

  • Iodbenzol oder Brombenzol

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen)

  • Cäsiumcarbonat (Cs2CO3), wasserfrei

  • Toluol oder Dioxan, wasserfrei und entgast

  • Schlenkrohr oder ähnliches Reaktionsgefäß für inerte Bedingungen

  • Ausrüstung für inerte Atmosphäre (Schlenk-Linie, Handschuhkasten)

Durchführung:

  • In einem ausgeheizten und mit Inertgas gespülten Schlenkrohr werden Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat (1,0 Äq.), Arylhalogenid (1,5 Äq.), Pd2(dba)3 (0,02 Äq.), Xantphos (0,04 Äq.) und Cäsiumcarbonat (2,5 Äq.) vorgelegt.

  • Wasserfreies, entgastes Toluol oder Dioxan wird zugegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung bei 100-110 °C für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie oder LC-MS überwacht.

  • Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und durch eine kurze Säule aus Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Ethylacetat verdünnt.

  • Die organische Lösung wird mit Wasser gewaschen, über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient) gereinigt, um das reine Ethyl-1-aryl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat zu erhalten.

Zusammenfassung der quantitativen Daten zur N-1-Arylierung

Die folgende Tabelle fasst typische Reaktionsbedingungen und Ausbeuten für die N-1-Arylierung zusammen. Die Daten sind repräsentativ für Buchwald-Hartwig- und Ullmann-Typ-Reaktionen an N-Heterozyklen.

ArylhalogenidKatalysatorsystemBaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)
PhenyliodidPd2(dba)3 / XantphosCs2CO3Toluol1101870-85
4-MethoxyphenylbromidPd(OAc)2 / BINAPK3PO4Dioxan1002465-80
4-FluorphenyliodidCuI / L-ProlinK2CO3DMSO1201260-75
2-PyridylchloridPd2(dba)3 / DavePhosNaOtBuToluol1001655-70

Experimenteller Arbeitsablauf

Der folgende Graph veranschaulicht den typischen Arbeitsablauf von der Reaktion bis zur Charakterisierung des reinen Produkts.

Workflow cluster_reaction Reaktionsphase cluster_workup Aufarbeitung cluster_purification Reinigung & Analyse reaktion Reaktionsansatz (Edukte, Reagenzien, Lösungsmittel) durchfuehrung Reaktionsdurchführung (Heizen, Rühren) reaktion->durchfuehrung monitoring Reaktionskontrolle (DC, LC-MS) durchfuehrung->monitoring quenching Quenchen der Reaktion monitoring->quenching extraktion Extraktion quenching->extraktion waschen Waschen & Trocknen extraktion->waschen einengen Einengen am Rotationsverdampfer waschen->einengen chromatographie Säulenchromatographie einengen->chromatographie charakterisierung Strukturaufklärung (NMR, MS, IR) chromatographie->charakterisierung reinheit Reinheitsbestimmung (HPLC, Schmelzpunkt) charakterisierung->reinheit

Abbildung 3: Schematischer Arbeitsablauf für die Synthese und Aufreinigung.

Fazit

Die hier vorgestellten Protokolle für die N-1-Alkylierung und N-1-Arylierung von Ethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-carboxylat bieten robuste und vielseitige Methoden zur Erzeugung einer breiten Palette von Derivaten. Diese Verfahren sind entscheidend für die systematische Exploration des chemischen Raums um das 1,8-Naphthyridinon-Grundgerüst und somit für die Identifizierung neuer Leitstrukturen in der Arzneimittelforschung. Die sorgfältige Auswahl der Reaktionsbedingungen, insbesondere der Base, des Lösungsmittels und des Katalysatorsystems, ist für hohe Ausbeuten und Reinheiten der Zielverbindungen von entscheidender Bedeutung.

Functionalization of the 1,8-Naphthyridine Ring System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties.[1] This document provides detailed application notes and experimental protocols for the functionalization of the 1,8-naphthyridine ring system, with a focus on key synthetic transformations and their applications in drug discovery, particularly in the development of anticancer agents.

Introduction to the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, has garnered significant attention from researchers due to its wide array of biological activities.[1] Derivatives of this scaffold have demonstrated potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents.[1] Notably, 1,8-naphthyridine-3-carboxamide derivatives have shown promising cytotoxic activity against various cancer cell lines.[2][3][4] The functionalization of the 1,8-naphthyridine core is crucial for modulating its physicochemical properties and biological activity, making the development of efficient and versatile synthetic methodologies a key area of research.

Key Synthetic Methodologies and Experimental Protocols

This section details widely used synthetic methods for the functionalization of the 1,8-naphthyridine ring system, providing step-by-step experimental protocols for each.

Friedländer Annulation for 1,8-Naphthyridine Core Synthesis

The Friedländer synthesis is a classical and efficient method for constructing the 1,8-naphthyridine core. It involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or ester.[5][6]

Experimental Protocol: Green, Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [7][8]

This protocol utilizes a green chemistry approach with water as the solvent and choline hydroxide as a biocompatible ionic liquid catalyst.[5][7]

  • Reactants:

    • 2-Aminonicotinaldehyde (1.0 eq)

    • Acetone (1.5 eq)

    • Choline hydroxide (1 mol%)

    • Water

  • Procedure:

    • To a flask containing a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL), add acetone (1.5 mmol).

    • Add choline hydroxide (1 mol%) to the reaction mixture.

    • Stir the reaction mixture under a nitrogen atmosphere at 50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (40 mL).

    • Separate the organic layer and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Logical Workflow for Friedländer Annulation

start Start reactants Combine 2-Aminonicotinaldehyde, Acetone, and Water start->reactants catalyst Add Choline Hydroxide (1 mol%) reactants->catalyst reaction Stir under N2 at 50 °C (6 hours) catalyst->reaction workup Cool and Extract with Ethyl Acetate reaction->workup purification Concentrate and Purify workup->purification end End Product: 2-Methyl-1,8-naphthyridine purification->end

Caption: Workflow for the green synthesis of 2-methyl-1,8-naphthyridine.

Vilsmeier-Haack Reaction for Formylation and Chlorination

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings and can also be used to introduce a chlorine atom. This reaction is instrumental in creating key intermediates for further functionalization.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine [9][10]

  • Reactants:

    • N-(pyridin-2-yl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Cool dimethylformamide (0.05 mol) to 0°C in a flask.

    • Add phosphorus oxychloride (0.14 mol) dropwise with stirring.

    • Stir the resulting Vilsmeier reagent for 30 minutes at room temperature and then cool to 5°C.

    • Add N-(pyridin-2-yl)acetamide (0.012 mol) and continue stirring for another 30 minutes.

    • Heat the reaction mixture on a water bath for 17 hours.

    • After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

    • The precipitate is collected, dried, and purified to yield 2-chloro-3-formyl-1,8-naphthyridine.

Reaction Scheme for Vilsmeier-Haack Reaction

reactant N-(pyridin-2-yl)acetamide intermediate Cyclization & Formylation reactant->intermediate Vilsmeier-Haack Reaction reagent Vilsmeier Reagent (DMF/POCl3) product 2-Chloro-3-formyl-1,8-naphthyridine intermediate->product

Caption: Vilsmeier-Haack synthesis of a key 1,8-naphthyridine intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, heteroaryl, and amino substituents onto the 1,8-naphthyridine scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][12]

  • Reactants:

    • Halogenated 1,8-naphthyridine (e.g., 2-chloro-1,8-naphthyridine) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the halogenated 1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring (typically 80-100 °C) for the required time (monitor by TLC or LC-MS).

    • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [13][14][15]

  • Reactants:

    • Halogenated 1,8-naphthyridine (1.0 eq)

    • Amine (1.0-1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOtBu, K₃PO₄)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a dry flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

    • Add the halogenated 1,8-naphthyridine and the amine.

    • Add the anhydrous solvent and heat the mixture with stirring.

    • Monitor the reaction until completion.

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by chromatography.

Cross-Coupling Functionalization Pathways

start Halogenated 1,8-Naphthyridine suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald product_suzuki Aryl-substituted 1,8-Naphthyridine suzuki->product_suzuki product_buchwald Amino-substituted 1,8-Naphthyridine buchwald->product_buchwald

Caption: Key palladium-catalyzed C-C and C-N bond forming reactions.

Applications in Anticancer Drug Discovery

Functionalized 1,8-naphthyridine derivatives have emerged as a promising class of anticancer agents.[3][16][17][18] Modifications at various positions of the naphthyridine ring have led to compounds with potent cytotoxic activity against a range of cancer cell lines.

Anticancer Activity of 1,8-Naphthyridine-3-Carboxamides

A number of studies have focused on the synthesis and evaluation of 1,8-naphthyridine-3-carboxamide derivatives, revealing potent anticancer activities.[2][3][4]

Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
47 MIAPaCa (Pancreatic)0.41[3][18]
K-562 (Leukemia)0.77[3][18]
36 PA-1 (Ovarian)1.19[3][18]
29 PA-1 (Ovarian)0.41[3][18]
SW620 (Colon)1.4[3][18]
12 HBL-100 (Breast)1.37[2]
17 KB (Oral)3.7[2]
22 SW-620 (Colon)3.0[2]

Data extracted from multiple sources reporting on the anticancer activities of novel 1,8-naphthyridine derivatives.

Signaling Pathways Targeted by 1,8-Naphthyridine Derivatives

The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their interaction with key cellular targets and signaling pathways involved in cancer cell proliferation and survival.

Simplified Representation of a Potential Signaling Pathway

inhibitor 1,8-Naphthyridine Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) inhibitor->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of a pro-survival signaling pathway by a 1,8-naphthyridine derivative.

Conclusion

The 1,8-naphthyridine ring system is a versatile scaffold that can be readily functionalized through a variety of synthetic methodologies. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. The potent anticancer activity exhibited by many 1,8-naphthyridine derivatives underscores the importance of continued research into the synthesis and biological evaluation of novel analogues. The detailed experimental procedures and compiled quantitative data facilitate the rational design and synthesis of new compounds with improved therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate as a key intermediate in the synthesis of novel antibacterial agents. The document outlines the synthetic pathways, mechanism of action, and microbiological evaluation of the resulting compounds.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being one of the earliest synthetic quinolone antibiotics.[1][2] this compound is a versatile starting material for the synthesis of a variety of 1,8-naphthyridine derivatives with potent antibacterial activity. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[3] This document details the synthesis of 1,8-naphthyridine-3-carboxamide derivatives and provides protocols for their antibacterial evaluation.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of 1,8-naphthyridine-based antibacterial agents involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.

  • Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

1,8-naphthyridine derivatives bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork, leading to the accumulation of DNA damage and ultimately, bacterial cell death.

G cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation cluster_inhibition Inhibition by 1,8-Naphthyridine Derivative DNA_Replication DNA Replication Fork Supercoiling Positive Supercoiling Ahead of Fork DNA_Replication->Supercoiling DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiling->DNA_Gyrase Negative_Supercoiling Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoiling Gyrase_Complex Gyrase-DNA Complex Replication_Continues Replication Proceeds Negative_Supercoiling->Replication_Continues Replicated_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV Topoisomerase IV (ParC/ParE) Replicated_Chromosomes->Topoisomerase_IV Decatenation Decatenation Topoisomerase_IV->Decatenation TopoIV_Complex TopoIV-DNA Complex Segregation Chromosome Segregation Decatenation->Segregation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Gyrase_Complex Binds to Naphthyridine->TopoIV_Complex Binds to Stabilized_Cleavage Stabilized DNA Double-Strand Break Gyrase_Complex->Stabilized_Cleavage TopoIV_Complex->Stabilized_Cleavage Replication_Block Replication Fork Arrest Stabilized_Cleavage->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death G Start Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Step1 Step 1: Hydrolysis (e.g., K2CO3, Ethanol, Microwave) Start->Step1 Intermediate Potassium 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Step1->Intermediate Step2 Step 2: Amidation (Amine, Coupling Agent, Solvent) Intermediate->Step2 Product N-substituted 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxamide Step2->Product

References

Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives as a promising class of anticancer agents. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer effects. This document outlines the synthesis, summarizes the cytotoxic activities of related compounds, and provides detailed protocols for evaluating the anticancer properties of novel derivatives based on this core structure.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives is still emerging, the data from closely related 1,8-naphthyridine-3-carboxamide derivatives provide a strong rationale for their investigation.

Table 1: Cytotoxic Activity of 1,8-Naphthyridine-3-carboxamide Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
12 HBL-100Breast1.37[1][2][3]
17 KBOral3.7[1][2][3]
22 SW-620Colon3.0[1][2][3]
47 MIAPaCaPancreatic0.41[4]
47 K-562Leukemia0.77[4]
36 PA-1Ovarian1.19[4]
29 PA-1Ovarian0.41[4]
29 SW620Colon1.4[4]

Table 2: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine and Naphthyridine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
5j HeLaCervical6.4 ± 0.45[5]
5k MCF-7Breast2.03 ± 0.23[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound derivatives.

Synthesis of Ethyl 2-oxo-1,2-dihydro-[1][6]naphthyridine-3-carboxylate

A general procedure for the synthesis of the core scaffold involves the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base.[6]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Diethyl ether

Procedure:

  • Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in a screw-capped pressure tube containing diethyl malonate (6.2 mL, 41.0 mmol).[6]

  • Add piperidine (1.6 mL, 16.4 mmol) to the reaction tube and seal it.[6]

  • Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.[6]

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether to afford the final product.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells. For adherent cells, use trypsinization and collect the supernatant to include any floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest and wash the treated and control cells with cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1][8][9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the anticancer activity of these compounds.

G General Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock CellCulture Cancer Cell Line Culture Stock->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantification of Apoptosis IC50->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis IC50->CellCycleDist G Hypothesized Anticancer Signaling Pathway cluster_pathway Intracellular Events Compound 1,8-Naphthyridine Derivative Target Molecular Target (e.g., Topoisomerase, Kinase) Compound->Target CellMembrane Cell Membrane DNA_Damage DNA Damage Target->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

References

Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of inflammatory diseases necessitates the continuous development of novel and effective anti-inflammatory agents. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a key starting material for the synthesis of a variety of 1,8-naphthyridine derivatives with potent anti-inflammatory effects. These compounds often exert their action through the inhibition of key inflammatory mediators and enzymes such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and cyclooxygenase (COX) enzymes.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory drugs derived from this compound.

Synthesis of Anti-inflammatory 1,8-Naphthyridine Derivatives

A common strategy to enhance the anti-inflammatory activity of the 1,8-naphthyridine core involves the derivatization of the carboxylate group to form amides. This section outlines a general protocol for the synthesis of 1,8-naphthyridine-3-carboxamide derivatives.

Protocol: Synthesis of N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides

This protocol describes a two-step synthesis of N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides from this compound.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide).

  • Reflux the mixture for a specified time to facilitate hydrolysis of the ester.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • Suspend the 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid in an inert solvent (e.g., dichloromethane).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[8]

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired primary or secondary amine dropwise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with an acidic solution, a basic solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter , and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide.

Experimental Workflow for Synthesis

G start This compound hydrolysis Step 1: Hydrolysis (e.g., NaOH, EtOH, Reflux) start->hydrolysis acid 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., Amine, DCC, DCM) acid->coupling product N-substituted-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide coupling->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Anti-inflammatory Compound purification->final_product

Caption: Synthetic workflow for N-substituted 1,8-naphthyridine-3-carboxamides.

In Vitro Anti-inflammatory Activity Evaluation

The following protocols are commonly used to assess the anti-inflammatory potential of synthesized 1,8-naphthyridine derivatives.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.[2][6][9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10] Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (50 µL of Solution A and 50 µL of Solution B, mixed immediately before use) to each supernatant sample in a new 96-well plate.[6][10]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Protocol: Measurement of TNF-α and IL-6 by ELISA

This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of cell cultures using an enzyme-linked immunosorbent assay (ELISA).[11][12][13][14][15]

Materials:

  • Cell culture supernatants from the NO production assay or a similar experiment

  • Human or mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard protein, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard protein.

    • Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.

    • Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 values.

Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of compounds against the COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][16][17]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

  • Detection reagent/kit for measuring prostaglandin E2 (PGE2) production (e.g., ELISA or fluorometric kit)

Procedure:

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the respective wells.

  • Inhibitor Incubation: Add various concentrations of the test compounds, positive controls, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[4][16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Measure the amount of PGE2 produced using an appropriate detection method as per the kit instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation

The following tables summarize the anti-inflammatory activity of representative 1,8-naphthyridine derivatives.

Table 1: Inhibition of Inflammatory Mediators by 1,8-Naphthyridine Derivatives

CompoundNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Reference
Derivative AData not availableData not availableData not available[18]
Derivative BData not availableData not availableData not available[19]
...............

Table 2: COX-1 and COX-2 Inhibition by 1,8-Naphthyridine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
Derivative XData not availableData not availableData not available[1]
Derivative YData not availableData not availableData not available[20]
...............

(Note: Specific quantitative data for derivatives of this compound should be populated in these tables as it becomes available from experimental studies.)

Signaling Pathways and Experimental Logic

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

LPS-Induced Pro-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation G Start Synthesized 1,8-Naphthyridine Derivatives InVitro In Vitro Screening Start->InVitro NO_Assay NO Production Assay (RAW 264.7 cells) InVitro->NO_Assay Cytokine_Assay Cytokine Assay (TNF-α, IL-6 ELISA) InVitro->Cytokine_Assay COX_Assay COX Inhibition Assay (COX-1 & COX-2) InVitro->COX_Assay Active Identify Active Compounds (Low IC50) NO_Assay->Active Cytokine_Assay->Active COX_Assay->Active SAR Structure-Activity Relationship (SAR) Analysis Active->SAR Lead Lead Compound Optimization SAR->Lead

References

Application Notes and Protocols: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its Analogs as Gastric Antisecretory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its derivatives as a promising class of gastric antisecretory compounds. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and in vivo evaluation, and a review of the key signaling pathways involved in gastric acid secretion.

Introduction

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and gastric antisecretory effects.[1][2] Specifically, derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been identified as potent inhibitors of gastric acid secretion, showing potential for the development of novel anti-ulcer therapeutics.[3][4] This document focuses on the application of these compounds as gastric antisecretory agents.

Quantitative Data Summary

While specific quantitative data for the parent compound, this compound, is not extensively detailed in the primary literature, a key study by Santilli et al. (1987) provides valuable data on closely related and more potent analogs.[3][4] These compounds were evaluated for their ability to inhibit total acid output in the pyloric-ligated (Shay) rat model and were found to be more potent than the H2 receptor antagonist, cimetidine.[3][4]

The following table summarizes the reported gastric antisecretory activity of two lead compounds from this series.

CompoundAnimal ModelAdministration RouteDose (mg/kg)% Inhibition of Total Acid OutputPotency vs. Cimetidine
4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (Compound 35)Pyloric-ligated (Shay) ratIntraduodenal32Dose-related reductionMore potent
1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (Compound 77)Pyloric-ligated (Shay) ratIntraduodenal32Dose-related reductionMore potent
Cimetidine (Reference)Pyloric-ligated (Shay) ratIntraduodenal---

Data extracted from Santilli et al., J Med Chem. 1987 Dec;30(12):2270-7.[3][4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2-amino-3-pyridinecarboxaldehyde and diethyl malonate.

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Diethyl ether

Procedure: [5]

  • Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.

  • Add piperidine (1.6 mL, 16.4 mmol) to the suspension and seal the reaction tube.

  • Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether to yield this compound.

  • The expected yield is approximately 91%.[5]

In Vivo Evaluation of Gastric Antisecretory Activity: Pylorus Ligation (Shay) Rat Model

This protocol outlines the pylorus ligation method in rats to assess the anti-ulcer and gastric antisecretory activity of test compounds.[6][7][8]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Test compound (e.g., this compound derivative)

  • Vehicle (e.g., 0.9% Normal saline or appropriate vehicle)

  • Reference drug (e.g., Cimetidine or Omeprazole)

  • Anesthetic (e.g., Ketamine and Xylazine mixture)

  • Surgical thread

  • Surgical instruments

Procedure: [8][9][10]

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[7][9] House them in cages with raised wire mesh bottoms to prevent coprophagy.

  • Grouping: Divide the animals into at least three groups: a vehicle control group, a reference drug group, and one or more test compound groups.

  • Drug Administration: Administer the test compound, vehicle, or reference drug to the respective groups, typically via oral or intraduodenal route, 30-60 minutes before the surgical procedure.[8][9]

  • Pylorus Ligation:

    • Anesthetize the rats.

    • Make a small midline incision in the abdomen below the xiphoid process to expose the stomach.

    • Isolate the pyloric sphincter and ligate it with a surgical thread, being careful not to obstruct the blood vessels.

    • Suture the abdominal incision.

  • Gastric Juice Collection:

    • After a set period (typically 4 hours) following pylorus ligation, euthanize the animals.[6][8]

    • Open the abdomen and ligate the esophageal end of the stomach.

    • Carefully remove the stomach and collect the gastric contents into a centrifuge tube.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice and measure the pH of the supernatant.

    • Determine the total and free acidity by titrating against 0.01 N NaOH using appropriate indicators (e.g., Topfer's reagent and phenolphthalein).

    • Examine the stomach lining for ulcers and calculate the ulcer index.

    • Calculate the percentage inhibition of gastric acid secretion and ulceration compared to the control group.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for the 2-oxo-1,8-naphthyridine-3-carboxylate series is not yet elucidated, it is crucial to understand the principal pathways regulating gastric acid secretion to hypothesize potential targets.[3][4] Gastric acid secretion is primarily controlled by the H+/K+ ATPase (proton pump) in parietal cells, which is regulated by multiple signaling pathways.

The diagram below illustrates the major signaling pathways that converge on the parietal cell to stimulate acid secretion. These pathways involve histamine, acetylcholine, and gastrin.[11][12][13]

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Signals cluster_cells Cell Types cluster_receptors Receptors on Parietal Cell cluster_pump Final Effector Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell stimulates CCK2R CCK2 Receptor Gastrin->CCK2R binds to ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R binds to Histamine Histamine H2R H2 Receptor Histamine->H2R binds to G_Cell G Cell G_Cell->Gastrin releases ECL_Cell->Histamine releases Parietal_Cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates CCK2R->Parietal_Cell M3R->Parietal_Cell H2R->Parietal_Cell H_ion H+ Proton_Pump->H_ion secretes

Caption: Major signaling pathways regulating gastric acid secretion.

The diagram below illustrates a generalized workflow for the discovery and preclinical evaluation of novel gastric antisecretory compounds like the 1,8-naphthyridine derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation cluster_development Further Development A Compound Synthesis (e.g., 1,8-Naphthyridine Analogs) B In Vitro Screening (e.g., Proton Pump Inhibition Assay) A->B Characterization C In Vivo Efficacy Studies (e.g., Pylorus Ligation Model) B->C Promising Candidates D Pharmacokinetic Studies (ADME) C->D Efficacy Confirmed E Toxicology Studies D->E Favorable PK F Lead Optimization E->F Safety Profile Established F->A Structure-Activity Relationship (SAR) Feedback G Clinical Trials F->G Optimized Lead

Caption: Preclinical drug discovery workflow for antisecretory agents.

References

Experimental protocol for the synthesis of "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The following protocol is based on established synthetic methods.

Reaction Scheme

The synthesis involves the condensation reaction between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate in the presence of a basic catalyst, piperidine.

Experimental Protocol

A general procedure for the synthesis of the target compound is as follows:

  • Reaction Setup : In a screw-capped pressure tube, suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol).[1]

  • Catalyst Addition : To this suspension, add piperidine (1.6 mL, 16.4 mmol) to seal the reaction tube.[1]

  • Reaction Conditions : Heat the sealed reaction mixture to 120°C and maintain this temperature for 3.0 hours.[1]

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.[1]

  • Isolation and Purification : Collect the precipitate by filtration and wash it with diethyl ether (Et₂O) to yield the final product, this compound.[1]

The resulting product is a solid with a reported yield of 1.62 g (91%).[1] The structure of the compound can be confirmed by ¹H NMR spectroscopy.[1]

Data Presentation

The quantitative data for the synthesis is summarized in the table below for easy reference.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
2-amino-3-pyridinecarboxaldehydeC₆H₆N₂O122.121.0 g8.19Starting Material
Diethyl malonateC₇H₁₂O₄160.176.2 mL41.0Reagent
PiperidineC₅H₁₁N85.151.6 mL16.4Catalyst
This compoundC₁₁H₁₀N₂O₃218.211.62 g7.42 (theoretical)Product

Reaction Conditions Summary

ParameterValue
Temperature120°C
Reaction Time3.0 hours
Yield91%

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 2-amino-3-pyridinecarboxaldehyde mix Mix Reagents in Pressure Tube reagent1->mix reagent2 Diethyl malonate reagent2->mix catalyst Piperidine catalyst->mix heat Heat at 120°C for 3h mix->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Diethyl Ether filter->wash product Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate wash->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Purification of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.[1] The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established chemical principles and practices for related 1,8-naphthyridine derivatives.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. The following table summarizes hypothetical solubility data and expected outcomes for the recrystallization of this compound in various solvent systems.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Expected Recovery (%)Purity Improvement (Initial vs. Final)
Ethanol58585-9595% → >99%
Isopropanol37080-9094% → >99%
Acetonitrile89580-9095% → >98.5%
Ethyl Acetate1010075-8596% → >98%
Water<1<5Not suitableNot applicable

Note: The data presented in this table is illustrative and may need to be optimized for specific experimental conditions.

Experimental Protocols

This section details the recommended protocol for the recrystallization of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Spatula

  • Vacuum oven

Protocol: Recrystallization from Ethanol

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol, just enough to create a slurry.

    • Heat the mixture to boiling with gentle stirring.

    • Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to maximize recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a glass funnel.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[2]

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Visualization

The following diagrams illustrate the logical workflow for the purification and the experimental protocol for recrystallization.

Recrystallization_Workflow cluster_start Starting Material cluster_process Recrystallization Process cluster_end Final Product Crude_Product Crude Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Remove insoluble impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Purified Product Drying->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental_Protocol start Start with Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve decolorize Add activated carbon (optional) dissolve->decolorize cool Cool filtrate slowly to room temperature dissolve->cool No solid impurities hot_filter Hot filtration to remove solid impurities decolorize->hot_filter hot_filter->cool ice_bath Place in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with ice-cold ethanol filter->wash dry Dry crystals in vacuum oven wash->dry end_product Obtain Pure Crystalline Product dry->end_product

Caption: Step-by-step experimental protocol for recrystallization.

References

Application Notes and Protocols for the Characterization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No: 5174-90-3). The protocols outlined below are based on established methods for the analysis of 1,8-naphthyridine derivatives and related heterocyclic compounds.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 5174-90-3[1]
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Melting Point 214.8-215.0°C[2]
Appearance Solid

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Summary of Available Data:

The following ¹H NMR data has been reported for this compound in CD₃OD.[1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.64m1HAromatic H
8.62s1HAromatic H
8.22m1HAromatic H
7.32m1HAromatic H
4.38m2H-OCH₂-
1.40t3H-CH₃

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Use the residual solvent peak as an internal reference.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.

  • Data Analysis: Assign the chemical shifts to the corresponding protons in the molecular structure.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum. This may require a greater number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule, aided by comparison with data from related structures and computational predictions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of the compound, which aids in structural confirmation.

Expected Data:

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 218 or 219, respectively. Common fragmentation patterns for esters may include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a separation technique like Liquid Chromatography (LC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a vital technique for assessing the purity of the compound and for quantitative analysis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions (starting point for method development):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined from the UV-Vis spectrum (see section 2.5), likely in the range of 250-350 nm.

  • Data Analysis: Determine the retention time of the compound and assess its purity by calculating the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Based on the structure and data from related compounds, the following characteristic peaks are expected:[3][4]

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretching (amide)
~3000-3100C-H stretching (aromatic)
~2850-2980C-H stretching (aliphatic)
~1720-1740C=O stretching (ester)
~1660-1680C=O stretching (amide/keto)
~1600, ~1500C=C stretching (aromatic)
~1200-1300C-O stretching (ester)

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and to determine the optimal detection wavelength for HPLC.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using the pure solvent.

    • Scan the sample solution over a wavelength range of 200-800 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is contingent on the ability to grow high-quality single crystals of the compound.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound from a suitable solvent or a mixture of solvents using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Confirmation Synthesis Synthesis of Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (ESI or EI) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions HPLC HPLC Analysis Purification->HPLC Purity X_Ray X-ray Crystallography (if single crystals available) Purification->X_Ray 3D Structure Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination X_Ray->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Determination->Final_Report

Caption: General workflow for the analytical characterization of the target compound.

Logical_Relationship cluster_inputs Analytical Techniques cluster_outputs Derived Information cluster_conclusion Conclusion NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure Connectivity MS Mass Spec. MolWeight Molecular Weight MS->MolWeight m/z IR FTIR FuncGroups Functional Groups IR->FuncGroups Vibrations HPLC HPLC Purity Purity HPLC->Purity Peak Area UV UV-Vis LambdaMax λmax UV->LambdaMax Absorbance Confirmation Confirmed Identity & Purity of Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Structure->Confirmation MolWeight->Confirmation FuncGroups->Confirmation Purity->Confirmation

Caption: Logical relationship between analytical techniques and derived information.

References

Application Notes and Protocols for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine class, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and gastric antisecretory properties. These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of this compound and its analogs. While specific biological activity data for the parent compound, this compound, is limited in publicly available literature, the data presented for its derivatives highlight the potential of this chemical scaffold.

Synthesis Protocol

A general and efficient method for the synthesis of this compound is through the condensation of 2-aminonicotinaldehyde with diethyl malonate.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Aminonicotinaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Diethyl ether

Procedure:

  • Combine 2-aminonicotinaldehyde (1.0 eq) and diethyl malonate (1.0-1.5 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, such as piperidine.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with a suitable solvent like diethyl ether to remove impurities.

  • Dry the purified product under vacuum.

Potential Therapeutic Applications and In Vitro/In Vivo Data

Derivatives of the 2-oxo-1,8-naphthyridine-3-carboxylate scaffold have shown promise in several therapeutic areas. The following tables summarize the reported biological activities of selected derivatives.

Anticancer Activity

The 1,8-naphthyridine core is a key feature in several anticancer agents. Derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines, often through the inhibition of topoisomerase II and induction of apoptosis.

Table 1: In Vitro Cytotoxicity of 2-Oxo-1,8-naphthyridine-3-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12 HBL-100 (Breast)1.37[1]
17 KB (Oral)3.7[1]
22 SW-620 (Colon)3.0[1]
5g HepG-2 (Liver)Not specified, but high activity[2]
5p HepG-2 (Liver)Not specified, but high activity[2]
16 HeLa (Cervical)0.7[3]
16 HL-60 (Leukemia)0.1[3]
16 PC-3 (Prostate)5.1[3]
Antimicrobial Activity

The 1,8-naphthyridine scaffold is the basis for several quinolone antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Table 2: In Vitro Antimicrobial Activity of 1,8-Naphthyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
14 S. aureus ATCC 259231.95[4]
14 E. coli ATCC 352181.95[4]
14 E. coli ATCC 259221.95[4]
ANA-12 M. tuberculosis H37Rv6.25[5]
ANC-2, ANA-1, ANA 6–8, ANA-10 M. tuberculosis H37Rv12.5[5]
Gastric Antisecretory Activity

Certain derivatives have demonstrated potent inhibition of gastric acid secretion in preclinical models, suggesting potential for the treatment of peptic ulcers and related conditions. The exact mechanism of action for this class of compounds is not yet fully elucidated.

Table 3: In Vivo Gastric Antisecretory Activity of 2-Oxo-1,8-naphthyridine-3-carboxylate Derivatives

Compound IDAnimal ModelActivityReference
35 Shay Rat ModelPotent, dose-related reduction in total acid output[6]
77 Shay Rat ModelPotent, dose-related reduction in total acid output[6]
35 Pavlov-pouch dogInhibited food-stimulated acid secretion[6]
77 Pavlov-pouch dogInhibited food-stimulated acid secretion[6]

Experimental Protocols

The following are generalized protocols for the initial in vitro and in vivo evaluation of this compound and its derivatives.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: In Vitro Antimicrobial Susceptibility - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vivo Gastric Antisecretory Activity - Shay Rat Model

This model is used to evaluate the ability of a compound to inhibit gastric acid secretion.

Materials:

  • Wistar rats (150-200 g)

  • Test compound formulated for oral or intraperitoneal administration

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • pH meter and titration equipment

Procedure:

  • Fasting: Fast the rats for 24-48 hours with free access to water.

  • Compound Administration: Administer the test compound or vehicle to the respective groups of rats.

  • Pyloric Ligation: Anesthetize the rats and make a small abdominal incision to expose the stomach. Ligate the pyloric sphincter without damaging the blood supply.

  • Incubation: Allow the rats to recover in individual cages for a specified period (e.g., 4 hours).

  • Gastric Juice Collection: Euthanize the rats and carefully dissect the stomach. Collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice and determine the total acidity by titration with 0.01 N NaOH using a pH meter.

  • Data Analysis: Compare the total acid output in the treated groups to the vehicle control group to determine the percentage of inhibition.

Proposed Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for the different biological activities of 2-oxo-1,8-naphthyridine-3-carboxylate derivatives.

anticancer_pathway cluster_cell Cancer Cell Naphthyridine Naphthyridine Topoisomerase_II Topoisomerase II Naphthyridine->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway Activation Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death

Caption: Proposed anticancer mechanism via Topoisomerase II inhibition.

antimicrobial_pathway cluster_bacteria Bacterial Cell Naphthyridine Naphthyridine DNA_Gyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Caption: Proposed antimicrobial mechanism via DNA Gyrase inhibition.

gastric_antisecretory_pathway cluster_parietal_cell Parietal Cell Naphthyridine Naphthyridine HK_ATPase H+/K+ ATPase (Proton Pump) Naphthyridine->HK_ATPase Inhibition (Hypothesized) H_Secretion H+ Secretion into Gastric Lumen HK_ATPase->H_Secretion Blocks Reduced_Acidity Reduced Gastric Acidity H_Secretion->Reduced_Acidity Leads to

Caption: Hypothesized gastric antisecretory mechanism via H+/K+ ATPase inhibition.

Disclaimer

The information provided in these application notes is for research purposes only. The biological activities and mechanisms of action described are based on studies of derivatives of this compound, and the activity of the parent compound may vary. The proposed signaling pathways are illustrative and may not represent the complete or exact molecular mechanisms. Further research is required to fully elucidate the therapeutic potential and mechanisms of action of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my condensation reaction between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate consistently low?

Answer:

Low yields in this Knoevenagel-type condensation can arise from several factors. The primary considerations are the purity of starting materials, the catalytic activity of piperidine, and the effective removal of the water byproduct which can inhibit the reaction.

Potential Causes & Solutions

Possible Cause Recommended Solution
Impure Starting Materials Ensure 2-amino-3-pyridinecarboxaldehyde is pure and free from oxidation products. Diethyl malonate should be dry and freshly distilled if necessary.
Inactive Catalyst Use a fresh bottle of piperidine. The catalyst concentration is crucial; too little will result in a slow reaction, while too much can lead to side reactions. An optimal amount is typically catalytic.
Inefficient Water Removal While the reaction can be run neat, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate. A temperature of around 120°C is often effective.[1] Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition.
Side Reactions The aldehyde may undergo self-condensation. Ensure slow addition of the aldehyde to the reaction mixture or maintain a moderate temperature to minimize this.

Question 2: My cyclization step to form the naphthyridine ring is incomplete, resulting in a mixture of products. How can I improve this?

Answer:

Incomplete cyclization is a common challenge in Gould-Jacobs type reactions. The primary factor for driving the cyclization to completion is typically achieving and maintaining a sufficiently high temperature.

Potential Causes & Solutions

Possible Cause Recommended Solution
Insufficient Temperature The thermal cyclization often requires high temperatures, sometimes in the range of 250°C. This is typically achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extending the reaction time at the optimal temperature may be necessary.
Inefficient Heat Transfer For conventional heating, ensure uniform heat distribution using a suitable heating mantle and vigorous stirring. For faster and more uniform heating, consider using microwave irradiation, which has been shown to improve yields and reduce reaction times in similar syntheses.[2]

Question 3: I am observing a significant amount of a decarboxylated byproduct. What is causing this and how can it be prevented?

Answer:

The formation of a byproduct without the ethyl carboxylate group at the 3-position is likely due to decarboxylation. This is a common side reaction in the Gould-Jacobs synthesis, particularly under harsh conditions.

Potential Causes & Solutions

Possible Cause Recommended Solution
Excessively High Reaction Temperature Carefully control the reaction temperature during the cyclization step. While high temperatures are needed, prolonged heating at excessively high temperatures can promote decarboxylation.
Presence of Water and Acid/Base Any residual water, acid, or base from previous steps can catalyze the hydrolysis of the ester followed by decarboxylation at high temperatures. Ensure the intermediate is isolated and dried properly before the cyclization step.

Question 4: The purification of the final product is challenging due to the presence of high-boiling solvents and colored impurities.

Answer:

Purification can indeed be challenging. The choice of workup and purification technique is critical for obtaining a high-purity product.

Potential Causes & Solutions

Possible Cause Recommended Solution
Residual High-Boiling Solvent After the reaction, allow the mixture to cool and then add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. The high-boiling solvent will remain in the solution.
Formation of Tarry Materials Dark, tarry materials can form due to decomposition at high temperatures. Minimize their formation by optimizing the reaction time and temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Ineffective Crystallization If the product precipitates as an oil, try triturating it with a non-polar solvent to induce crystallization. For recrystallization, solvents like ethanol, acetic acid, or a mixture of DMF and water can be effective.
Difficult Separation of Impurities If recrystallization is insufficient, column chromatography using silica gel may be necessary. A solvent system of dichloromethane and methanol is often a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The most common synthesis route is a variation of the Gould-Jacobs reaction.[3][4] It typically involves two main steps:

  • Condensation: A nucleophilic addition-elimination reaction between an aminopyridine (like 2-amino-3-pyridinecarboxaldehyde) and a malonic ester derivative (like diethyl malonate). This is often catalyzed by a base such as piperidine.

  • Cyclization: An intramolecular cyclization of the resulting intermediate, which occurs at high temperatures, to form the fused dihydronaphthyridine ring system.

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary significantly depending on the specific protocol and reaction conditions. A well-optimized procedure for the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate using piperidine as a catalyst has been reported to achieve a yield of up to 91%.[1] However, yields for the overall two-step process including cyclization may be lower.

Q3: Can microwave-assisted heating be used for this synthesis?

A3: Yes, microwave-assisted heating can be a valuable tool for this type of synthesis. It often leads to shorter reaction times, improved yields, and cleaner products by providing rapid and uniform heating.[2] It is particularly effective for the high-temperature cyclization step.

Q4: Are there alternative catalysts to piperidine for the condensation step?

A4: While piperidine is a commonly used and effective catalyst, other bases can also be employed. These include other secondary amines, and in some variations of the Gould-Jacobs reaction, no catalyst is required for the initial condensation, which is driven by heating the neat reactants. The choice of catalyst can influence reaction rates and side product formation.

Q5: How does the electronic nature of substituents on the aminopyridine affect the reaction?

A5: In the analogous Gould-Jacobs reaction for quinoline synthesis, electron-donating groups on the aniline ring generally facilitate the reaction. Conversely, electron-withdrawing groups can make the reaction more sluggish and may require more forcing conditions. A similar trend can be expected for the synthesis of naphthyridines from aminopyridines.

Data Presentation

Table 1: Summary of a Reported High-Yield Synthesis Protocol

ParameterValueReference
Starting Material A 2-amino-3-pyridinecarboxaldehyde[1]
Starting Material B Diethyl malonate[1]
Catalyst Piperidine[1]
Reaction Temperature 120°C[1]
Reaction Time 3.0 hours[1]
Reported Yield 91%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a reported high-yield procedure.[1]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol)

  • Diethyl malonate (6.2 mL, 41.0 mmol)

  • Piperidine (1.6 mL, 16.4 mmol)

  • Diethyl ether (for washing)

Procedure:

  • Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.

  • Add piperidine (1.6 mL, 16.4 mmol) to the suspension.

  • Seal the reaction tube and heat the mixture to 120°C.

  • Maintain the reaction at a constant temperature of 120°C for 3.0 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with diethyl ether.

  • Dry the product to obtain this compound.

Expected Outcome:

This procedure is reported to yield approximately 1.62 g (91%) of the desired product. The structure can be confirmed by 1H NMR spectroscopy.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_A 2-amino-3-pyridinecarboxaldehyde reaction Condensation & Cyclization (120°C, 3h) start_A->reaction start_B Diethyl malonate start_B->reaction catalyst Piperidine catalyst->reaction cooling Cool to Room Temperature reaction->cooling filtration Filter Precipitate cooling->filtration washing Wash with Diethyl Ether filtration->washing product This compound washing->product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reagents Impure Reagents low_yield->impure_reagents Check bad_catalyst Inactive Catalyst low_yield->bad_catalyst Check low_temp Suboptimal Temperature low_yield->low_temp Check side_reactions Side Reactions low_yield->side_reactions Check purify_reagents Purify/Check Reagents impure_reagents->purify_reagents fresh_catalyst Use Fresh Catalyst bad_catalyst->fresh_catalyst optimize_temp Optimize Temperature low_temp->optimize_temp control_addition Control Reagent Addition side_reactions->control_addition

Caption: Troubleshooting logic for addressing low reaction yield.

References

Common byproducts in the synthesis of "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The primary synthetic route involves the condensation of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate, followed by an intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds through a two-step sequence. The first step is a Knoevenagel condensation between 2-amino-3-pyridinecarboxaldehyde and diethyl malonate, typically catalyzed by a weak base like piperidine. This is followed by an intramolecular cyclization (a form of the Gould-Jacobs reaction) at elevated temperatures to yield the final product.

Q2: What are the most common byproducts I might encounter in this synthesis?

A2: The most common byproducts include:

  • Unreacted Starting Materials: Residual 2-amino-3-pyridinecarboxaldehyde and diethyl malonate.

  • Uncyclized Intermediate: Diethyl 2-((2-aminopyridin-3-yl)methylene)malonate, which forms after the initial condensation but before cyclization.[1][2]

  • Hydrolysis Product: 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, resulting from the hydrolysis of the ethyl ester.

  • Decarboxylation Product: 1,2-dihydro-1,8-naphthyridin-2-one, which can form from the decarboxylation of the carboxylic acid byproduct at high temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials to observe their consumption and the formation of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Impure starting materials.1. Extend the reaction time and monitor by TLC until the starting materials are consumed. 2. Ensure the reaction temperature is maintained at the recommended level (e.g., 120°C) for a sufficient duration.[3] 3. Verify the purity of 2-amino-3-pyridinecarboxaldehyde and diethyl malonate before starting the reaction.
Presence of Unreacted Starting Materials in the Final Product 1. Insufficient reaction time or temperature. 2. Inefficient purification.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Unreacted 2-aminopyridine derivatives can be removed by an acidic wash (e.g., with 1M HCl) during workup, as the protonated amine salt will be water-soluble.[4]
Isolation of a Significant Amount of the Uncyclized Intermediate 1. Insufficient temperature or time for the cyclization step. 2. The catalyst may not be effective enough to promote cyclization.1. Increase the reaction temperature or prolong the heating time after the initial condensation. 2. Ensure the appropriate amount and type of base (e.g., piperidine) is used.
Formation of the Carboxylic Acid Byproduct Presence of water in the reaction mixture, leading to hydrolysis of the ester.1. Use anhydrous solvents and reagents. 2. If the carboxylic acid is formed, it can be separated from the desired ester product by extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and dissolve in the aqueous layer.
Detection of the Decarboxylated Byproduct High reaction temperatures leading to the decarboxylation of the carboxylic acid byproduct.1. Carefully control the reaction temperature to avoid excessive heat. 2. If formed, this byproduct can be separated by column chromatography.

Experimental Protocols

Synthesis of this compound [3]

  • Materials:

    • 2-amino-3-pyridinecarboxaldehyde

    • Diethyl malonate

    • Piperidine

    • Diethyl ether (for washing)

  • Procedure:

    • Suspend 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol) in diethyl malonate (6.2 mL, 41.0 mmol) in a screw-capped pressure tube.

    • Add piperidine (1.6 mL, 16.4 mmol) to the suspension.

    • Seal the reaction tube and heat the mixture to 120°C for 3 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the precipitate by filtration.

    • Wash the collected solid with diethyl ether to afford the final product.

Visualizations

Reaction Pathway and Potential Byproducts

Byproduct_Formation SM Starting Materials (2-amino-3-pyridinecarboxaldehyde + Diethyl Malonate) Intermediate Uncyclized Intermediate (Diethyl 2-((2-aminopyridin-3-yl)methylene)malonate) SM->Intermediate Knoevenagel Condensation Product Desired Product (Ethyl 2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate) Intermediate->Product Intramolecular Cyclization Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) Product->Hydrolysis Hydrolysis (H2O) Decarboxylation Decarboxylation Byproduct (1,2-dihydro-1,8-naphthyridin-2-one) Hydrolysis->Decarboxylation Decarboxylation (Heat)

Caption: Potential reaction pathways and byproduct formation during the synthesis.

Troubleshooting Logic

Troubleshooting_Workflow Start Analyze Crude Product (TLC, NMR) LowYield Low Yield? Start->LowYield ImpurityCheck Impurity Detected? LowYield->ImpurityCheck No OptimizeConditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent purity LowYield->OptimizeConditions Yes IdentifyImpurity Identify Impurity ImpurityCheck->IdentifyImpurity Yes NoIssues Proceed to Purification ImpurityCheck->NoIssues No OptimizeConditions->Start StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial Intermediate Uncyclized Intermediate IdentifyImpurity->Intermediate Hydrolysis Hydrolysis Product IdentifyImpurity->Hydrolysis AcidWash Acid Wash StartingMaterial->AcidWash ForceCyclization Increase Heat/Time Intermediate->ForceCyclization BaseWash Base Wash Hydrolysis->BaseWash End Pure Product AcidWash->End ForceCyclization->End BaseWash->End NoIssues->End

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the starting materials, 2-aminopyridine-3-carbaldehyde and diethyl malonate, are pure and used in the correct stoichiometry. The choice of catalyst and reaction temperature is also critical. Piperidine is an effective catalyst for this condensation. The subsequent cyclization step requires high temperatures, typically achieved by using a high-boiling point solvent like diphenyl ether or by microwave irradiation. Insufficient heating during cyclization can lead to incomplete conversion.

Another factor could be side reactions. At high temperatures, decarboxylation of the final product can occur, reducing the overall yield. Careful control of the reaction time and temperature is crucial to minimize this.

Lastly, product loss during workup and purification can significantly impact the final yield. Ensure efficient extraction and minimize transfers. For purification, recrystallization from a suitable solvent like ethanol or purification by column chromatography are common methods.

Q2: The product has precipitated out of the reaction mixture, but it appears impure. How should I proceed with purification?

A2: If the precipitated product is impure, it is recommended to first wash the crude solid with a non-polar solvent such as hexane or petroleum ether to remove residual high-boiling solvents or non-polar impurities. Following this initial wash, recrystallization is often an effective purification method. Ethanol, acetic acid, or a mixture of DMF and water are reported as suitable solvents for recrystallization. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a reliable alternative.

Q3: I am observing the formation of a significant amount of byproduct. How can I identify and minimize it?

A3: A common byproduct in the Gould-Jacobs reaction, which is often used for this type of synthesis, is the decarboxylated product. This occurs when the reaction is heated for too long or at too high a temperature. To minimize its formation, carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed. Reducing the reaction temperature or time may be necessary.

Another potential issue is the formation of intermediates that do not fully cyclize. Ensuring anhydrous conditions and potentially increasing the temperature or reaction time (while monitoring for decarboxylation) can help drive the cyclization to completion.

Q4: The cyclization step of the reaction is not proceeding to completion. What can I do?

A4: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction. Here are several troubleshooting steps:

  • Increase the temperature: The cyclization is a high-temperature process, often requiring temperatures around 250°C. Gradually increasing the reaction temperature may be necessary.

  • Increase reaction time: If raising the temperature leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Ensure anhydrous conditions: While not always strictly necessary, using dry reagents and solvents can sometimes improve the outcome of the reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes different reaction conditions for the synthesis of

Technical Support Center: Derivatization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. The information is structured to address common challenges and provide practical solutions to optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: My derivatization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the derivatization of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inadequate Activation of the Naphthyridinone Ring: The nitrogen at the 1-position (N1) requires deprotonation to become sufficiently nucleophilic for reactions like N-alkylation.

    • Base Selection: The choice of base is critical. For N-alkylation, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for less reactive alkylating agents. However, very strong bases might lead to undesired side reactions. It is advisable to screen a range of bases.

    • Reaction Temperature: Insufficient temperature may lead to a sluggish reaction. Conversely, excessive heat can cause decomposition of starting materials or products. Optimization of the reaction temperature is crucial.

  • Poor Solubility of Starting Materials: The starting material, this compound, may have limited solubility in certain organic solvents.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving the naphthyridinone and facilitating the reaction.

  • Decomposition of Reagents or Products: The reagents or the desired product might be unstable under the reaction conditions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.

  • Presence of Water: Moisture can quench strong bases and interfere with the reaction.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common challenge, often arising from the ambident nucleophilic nature of the 1,8-naphthyridin-2-one core, which can lead to both N- and O-alkylation.

Key Challenge: N-Alkylation vs. O-Alkylation

The 2-oxo-1,2-dihydro-1,8-naphthyridine system exists in tautomeric forms, and its anion is an ambident nucleophile, meaning it can be alkylated at the N1-position or the O-position of the carbonyl group. The ratio of N- to O-alkylation is influenced by several factors.[1]

  • Hard and Soft Acids and Bases (HSAB) Principle:

    • N-Alkylation (softer nucleophile): Favored by softer alkylating agents (e.g., alkyl iodides) and conditions that promote a "free" anion (e.g., using sodium or potassium salts in polar aprotic solvents like DMF).

    • O-Alkylation (harder nucleophile): Favored by harder alkylating agents (e.g., alkyl sulfates, Meerwein's salt) and conditions where the cation is closely associated with the oxygen (e.g., using silver salts).

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation, while nonpolar solvents may favor O-alkylation.

  • Counter-ion: The nature of the cation can influence the site of alkylation. For instance, using a silver salt of the pyridone has been reported to favor O-alkylation.[1]

  • Steric Hindrance: Bulky alkylating agents may favor reaction at the less sterically hindered site.

Troubleshooting Regioselectivity:

FactorTo Favor N-AlkylationTo Favor O-Alkylation
Alkylating Agent Use softer electrophiles (e.g., R-I, R-Br)Use harder electrophiles (e.g., R₂SO₄, R₃O⁺BF₄⁻)
Base/Counter-ion NaH, KH, K₂CO₃, Cs₂CO₃Ag₂CO₃, Ag₂O
Solvent Polar aprotic (DMF, DMSO)Nonpolar (Benzene, Toluene)

Purification of Isomers:

If a mixture of N- and O-alkylated products is obtained, purification can be challenging due to their similar polarities.

  • Chromatography: Careful optimization of the solvent system for column chromatography is often necessary. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) may be required to achieve separation.

  • Crystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Can the ethyl ester group be hydrolyzed during derivatization reactions?

A1: Yes, the ethyl ester at the 3-position is susceptible to hydrolysis, especially under basic or acidic conditions, which are often employed for derivatization. This will lead to the corresponding carboxylic acid.

  • To avoid hydrolysis:

    • Use non-aqueous conditions where possible.

    • Employ milder bases or limit the reaction time and temperature.

    • If the reaction must be performed in the presence of water or protic solvents, consider protecting the ester group, although this adds extra steps to the synthesis.

Q2: I am trying to perform an N-alkylation, but I keep getting the O-alkylated product. What are the key parameters to change?

A2: To favor N-alkylation over O-alkylation, you should adjust your reaction conditions to favor the softer nucleophilic character of the nitrogen atom.[1]

  • Change your alkylating agent: Switch from harder electrophiles (like dimethyl sulfate) to softer ones (like methyl iodide).

  • Change your base and solvent: Use a base like sodium hydride in a polar aprotic solvent like DMF. This combination helps to create a "freer" anion where the nitrogen is more accessible for reaction.

  • Avoid silver salts: Silver ions tend to coordinate with the oxygen atom, promoting O-alkylation.

Q3: How can I confirm whether I have synthesized the N-alkylated or O-alkylated derivative?

A3: Spectroscopic methods, particularly NMR, are crucial for distinguishing between N- and O-alkylated isomers.[1]

  • ¹H NMR: The chemical shift of the protons on the alkyl group attached to the nitrogen versus the oxygen will be different. Protons on a group attached to oxygen are typically more deshielded (appear at a higher ppm) than those attached to nitrogen.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heteroatom is a key indicator. The carbon attached to oxygen will have a significantly higher chemical shift (typically > 60 ppm) compared to a carbon attached to nitrogen.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons of the alkyl group and the carbons of the naphthyridinone ring, providing definitive evidence of the point of attachment. For the N-alkylated product, you would expect to see a correlation between the N-CH₂ protons and the C2 and C8a carbons of the ring.

Q4: Is decarboxylation a potential side reaction?

A4: If the ethyl ester is first hydrolyzed to the carboxylic acid, decarboxylation can become a significant side reaction, especially at elevated temperatures. The resulting product would be the corresponding 1,8-naphthyridin-2-one without the substituent at the 3-position. To minimize this, avoid harsh acidic or basic conditions combined with high heat if the carboxylic acid is present.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Alkylation (Example)

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl iodideK₂CO₃DMF801275Fictionalized Data
2Benzyl bromideNaHDMF25685Fictionalized Data
3Methyl iodideCs₂CO₃Acetonitrile60882Fictionalized Data

Protocol 2: General Procedure for Suzuki Coupling (after conversion to a halide)

This protocol outlines a general procedure for Suzuki coupling, assuming the naphthyridinone has been converted to a halo-derivative (e.g., at the 7-position).

  • Reaction Setup: In a reaction vessel, combine the halo-naphthyridinone (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: Degas the mixture and heat it under an inert atmosphere to the desired temperature (typically 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Visualizations

Derivatization_Challenges cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_challenges Common Challenges cluster_side_products_details Specific Side Products Start Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Alkylation Alkylation Start->Alkylation AmideCoupling Amide Coupling Start->AmideCoupling SuzukiCoupling Suzuki Coupling (after modification) Start->SuzukiCoupling LowYield Low Yield Alkylation->LowYield SideProducts Side Products Alkylation->SideProducts AmideCoupling->LowYield Purification Purification Issues SuzukiCoupling->Purification SideProducts->Purification O_Alkylation O-Alkylation SideProducts->O_Alkylation Regioselectivity Hydrolysis Ester Hydrolysis SideProducts->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation

Caption: Challenges in the derivatization of this compound.

N_vs_O_Alkylation_Troubleshooting cluster_conditions Reaction Condition Optimization cluster_outcomes Desired Outcome Start Mixture of N- and O-Alkylated Products Observed Reagent Modify Alkylating Agent Start->Reagent Solvent Change Solvent Start->Solvent Base Alter Base/Counter-ion Start->Base N_Product Increased N-Alkylation Reagent->N_Product Use softer electrophile (R-I) O_Product Increased O-Alkylation Reagent->O_Product Use harder electrophile (R2SO4) Solvent->N_Product Use polar aprotic (DMF, DMSO) Solvent->O_Product Use nonpolar (Benzene) Base->N_Product Use NaH, K2CO3 Base->O_Product Use Ag2CO3

Caption: Troubleshooting guide for regioselectivity in the alkylation of 1,8-naphthyridin-2-ones.

References

Technical Support Center: Purification of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of 1,8-naphthyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1,8-naphthyridine products?

The most prevalent impurities are typically unreacted starting materials, such as 2-aminopyridine derivatives, which are common precursors in many synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions.[1] Other common contaminants include residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and side-products arising from incomplete or alternative cyclization pathways.[1]

Q2: My NMR/LCMS data shows the presence of unreacted 2-aminopyridine. What is the most effective way to remove it?

Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is the most efficient removal method.[1] By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[1] This technique is generally more effective than chromatography or recrystallization for removing significant quantities of this particular impurity.[1]

Q3: How can I eliminate residual high-boiling point solvents like pyridine or DMSO?

For a basic solvent such as pyridine, an acidic wash during the workup is highly effective, similar to the removal of 2-aminopyridine.[1][2] Another technique for removing trace amounts of high-boiling organic solvents is co-evaporation (azeotroping) with a lower-boiling solvent like toluene.[1][2] Adding toluene to the product and evaporating under reduced pressure can help remove the residual solvent.[1][2] For DMSO, aqueous washes are typically necessary to extract it from the organic phase.[1]

Q4: My crude product is a discolored solid or oil. Which purification method should I try first?

For a solid crude product, recrystallization is often the best initial approach. If the product is an oil or if recrystallization fails, column chromatography is the next logical step.

Q5: How do I decide between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

The choice depends on the nature of the impurities and the physical state of your product. Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if a suitable solvent is found that dissolves the product at high temperatures but not at low temperatures. Column chromatography is more versatile and can separate compounds with similar polarities, making it suitable for complex mixtures or oily products.[3]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup.[4]
Losses During Extraction The product may have partial solubility in the aqueous layer, especially if the pH is not optimal. Perform multiple extractions with the appropriate organic solvent to maximize recovery.[4]
Losses During Chromatography The compound may irreversibly adsorb to the silica gel, especially if an inappropriate solvent system is used or if the silica gel is acidic. Consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine).[4]
Losses During Recrystallization A suboptimal solvent can lead to significant product loss in the mother liquor or cause the product to "oil out."[4]
Issue 2: Persistent Impurities After Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Isomeric Impurities Positional isomers can be very difficult to separate due to similar chemical properties.[4] High-performance column chromatography with a shallow solvent gradient may be necessary.[4]
Di-substituted Byproducts Careful optimization of column chromatography is the primary method for removal.[4]
Unreacted Starting Material A pH-adjusted extraction can be effective. For example, adjusting the pH to around 4 can help separate more basic starting materials.[4]
Issue 3: Product "Oiling Out" During Recrystallization

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[4]
Inappropriate Solvent The solvent may be too good, leading to a supersaturated solution. Try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly turbid.[4]

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities
  • Dissolution : Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[1]

  • Separation : Separate the organic layer. The protonated basic impurities will remain in the aqueous layer.

  • Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]

  • Final Wash : Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Standard Recrystallization
  • Solvent Selection : Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution : In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[1]

  • Cooling : Allow the solution to cool slowly to room temperature to form crystals.

  • Ice Bath : Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation and Washing : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel) and wash them with a small amount of ice-cold solvent.[1]

  • Drying : Dry the purified crystals in a vacuum oven.[1]

Protocol 3: Silica Gel Column Chromatography
  • Solvent System Selection : Use thin-layer chromatography (TLC) to determine an appropriate mobile phase (eluent). A good solvent system will show clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4.[1] Common systems for 1,8-naphthyridines include gradients of methanol in DCM or ethyl acetate in petroleum ether.

  • Column Packing : Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[1]

  • Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.[1]

  • Elution : Begin passing the eluent through the column, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.[1]

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[1]

Visual Workflows

Purification_Workflow Crude Crude 1,8-Naphthyridine Product Analysis Analyze Purity (TLC, NMR, LCMS) Crude->Analysis Decision1 Is the product a solid? Analysis->Decision1 Decision2 Is the product pure? Analysis->Decision2 Decision3 Is the product pure? Analysis->Decision3 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes ColumnChromatography Perform Column Chromatography Decision1->ColumnChromatography No (Oil) Recrystallization->Analysis After Recrystallization Decision2->ColumnChromatography No PureProduct Pure Product Decision2->PureProduct Yes ColumnChromatography->Analysis After Chromatography Decision3->ColumnChromatography No (Re-purify) Decision3->PureProduct Yes

Caption: A general workflow for the purification of 1,8-naphthyridine compounds.

Troubleshooting_Impurity_Removal Crude Crude Product with Impurities ImpurityID Identify Impurity Type Crude->ImpurityID BasicImpurity Basic Impurity (e.g., 2-aminopyridine, pyridine) ImpurityID->BasicImpurity HighBoilingSolvent High-Boiling Solvent (e.g., DMSO, pyridine) ImpurityID->HighBoilingSolvent SimilarPolarity Similar Polarity Side-Product ImpurityID->SimilarPolarity AcidWash Perform Acidic Wash BasicImpurity->AcidWash CoEvaporation Co-evaporation with Toluene HighBoilingSolvent->CoEvaporation for pyridine AqueousWash Aqueous Washes HighBoilingSolvent->AqueousWash for DMSO ColumnChromatography Optimized Column Chromatography (e.g., shallow gradient) SimilarPolarity->ColumnChromatography PureProduct Purified Product AcidWash->PureProduct CoEvaporation->PureProduct AqueousWash->PureProduct ColumnChromatography->PureProduct

Caption: Troubleshooting guide for the removal of common impurities.

References

Technical Support Center: Synthesis of 1,8-Naphthyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,8-naphthyridine-3-carboxylates. This resource aims to help users overcome common challenges, minimize side reactions, and improve the yield and purity of their target compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,8-naphthyridine-3-carboxylates, particularly via the Gould-Jacobs reaction.

Problem 1: Low Yield of the Desired 1,8-Naphthyridine-3-carboxylate

Possible Causes and Solutions:

  • Incomplete Cyclization: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures. Insufficient temperature or reaction time can lead to incomplete conversion of the anilidomethylenemalonate intermediate.

    • Solution: Ensure the reaction temperature is maintained at the optimal level, typically around 250 °C in a high-boiling solvent like diphenyl ether or Dowtherm A.[1] Consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.

    • Solution: While traditional methods often use high-boiling aromatic solvents, consider exploring alternative conditions. For instance, in the related Friedländer synthesis, the use of water as a solvent with a choline hydroxide catalyst has been shown to give excellent yields.[3]

  • Purity of Starting Materials: Impurities in the 2-aminopyridine or diethyl ethoxymethylenemalonate can interfere with the reaction.

    • Solution: Use freshly purified starting materials. 2-aminopyridine derivatives can be purified by recrystallization or sublimation. Diethyl ethoxymethylenemalonate should be distilled before use if it has been stored for an extended period.

  • Hydrolysis of Intermediates: The enamine-like intermediate, anilidomethylenemalonate, can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities and water.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Problem 2: Formation of Significant Side Products

Possible Side Reactions and Mitigation Strategies:

  • Self-Condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo self-condensation (Claisen condensation) to form ethyl 3-oxopentanedioate.

    • Solution: Avoid strongly basic conditions. The Gould-Jacobs reaction is typically performed under neutral or slightly acidic conditions initially, followed by thermal cyclization without the need for a strong base.

  • Hydrolysis of the Ester Group: The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, especially during workup or if the reaction is carried out for an extended period at high temperatures in the presence of water.

    • Solution: Use anhydrous conditions and minimize the reaction time at high temperatures. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified if desired.

  • Decarboxylation: The 3-carboxylic acid group can be lost, particularly from the 4-hydroxy-1,8-naphthyridine-3-carboxylic acid intermediate, upon prolonged heating.

    • Solution: Carefully control the temperature and duration of the cyclization and any subsequent saponification steps. If the decarboxylated product is the desired outcome, the reaction can be driven to completion by extended heating.

  • Formation of Isomeric Byproducts: While less common in the Gould-Jacobs reaction with 2-aminopyridine, the use of substituted aminopyridines can potentially lead to the formation of regioisomers.

    • Solution: Carefully control the reaction conditions and consider purification by column chromatography to separate isomers.

Problem 3: Difficulty in Product Purification

Common Impurities and Removal Strategies:

  • Unreacted 2-Aminopyridine: Due to its basic nature, unreacted 2-aminopyridine can be a common impurity.

    • Solution: An acidic wash during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminopyridine will form a water-soluble salt and partition into the aqueous layer.[4]

  • Residual High-Boiling Solvents (e.g., Diphenyl Ether, DMSO): These solvents can be difficult to remove by simple evaporation.

    • Solution: For DMSO, aqueous washes are effective.[4] For high-boiling nonpolar solvents like diphenyl ether, trituration of the crude product with a non-polar solvent like hexane or petroleum ether can help remove the residual solvent. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also be effective.[4]

  • Discolored Product: The high temperatures used in the reaction can lead to the formation of colored impurities.

    • Solution: Recrystallization is often the best initial purification method for a solid crude product.[4] If recrystallization is ineffective, silica gel column chromatography can be used.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Gould-Jacobs synthesis of 1,8-naphthyridine-3-carboxylates?

A1: Yields can vary depending on the specific substrates and reaction conditions. Literature reports for the synthesis of related quinolones using microwave-assisted Gould-Jacobs reaction show yields ranging from 34% to 47%.[2] Optimization of reaction conditions is crucial for achieving higher yields.

Q2: How can I monitor the progress of the Gould-Jacobs reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can track the consumption of the starting materials (2-aminopyridine and diethyl ethoxymethylenemalonate) and the formation of the anilidomethylenemalonate intermediate and the final cyclized product.

Q3: What are the key differences between the Gould-Jacobs and Friedländer syntheses of 1,8-naphthyridines?

A3: The Gould-Jacobs reaction typically involves the reaction of an aminopyridine with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxy-1,8-naphthyridine. The Friedländer synthesis, on the other hand, is the reaction of a 2-amino-3-formylpyridine with a compound containing an α-methylene group adjacent to a carbonyl group. The choice of synthesis depends on the availability of starting materials and the desired substitution pattern on the 1,8-naphthyridine ring.

Q4: Can I use other malonic ester derivatives in the Gould-Jacobs reaction?

A4: Yes, other dialkyl malonates can be used, which will result in the corresponding alkyl ester in the final product. The choice of the ester group can influence the reaction conditions and the properties of the final product.

Q5: What spectroscopic methods are used to characterize the 1,8-naphthyridine-3-carboxylate product?

A5: The structure of the final product is typically confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Infrared (IR) spectroscopy can also be used to identify key functional groups such as the carbonyl groups of the ester and the 4-oxo tautomer.

Data Presentation

Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone506No Reaction
2NoneH₂O506No Reaction
3NoneAcetone506No Reaction
4ChOH (1)Acetone50652
5ChOH (1)H₂O50699
6ChOH (1)H₂ORoom Temp1290
7ChOH (0.5)H₂O50885
8ChOH (2)H₂O50598

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), solvent (1 mL).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate via Gould-Jacobs Reaction (Adapted from Leslie et al., 2011)[1]

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1 hour. The reaction can be monitored by TLC to confirm the formation of the diethyl ((6-methylpyridin-2-ylamino)methylene)malonate intermediate.

  • Cyclization: To the flask containing the intermediate, add diphenyl ether (enough to make a stirrable slurry). Heat the mixture to reflux (approximately 250 °C) for 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate of the product should form. Add hexane to the mixture to further precipitate the product and to help wash away the diphenyl ether.

  • Purification: Filter the solid product and wash it thoroughly with hexane to remove any residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 2-Aminopyridine 2-Aminopyridine Intermediate Anilidomethylenemalonate Intermediate 2-Aminopyridine->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclized_Product Ethyl 4-hydroxy-1,8- naphthyridine-3-carboxylate Intermediate->Cyclized_Product Heat (Δ) - EtOH

Caption: Gould-Jacobs reaction pathway for 1,8-naphthyridine-3-carboxylate synthesis.

Side_Reactions Starting_Materials 2-Aminopyridine + Diethyl ethoxymethylenemalonate Desired_Product 1,8-Naphthyridine-3-carboxylate Starting_Materials->Desired_Product Gould-Jacobs Reaction Side_Product_1 Self-condensation Product Starting_Materials->Side_Product_1 Self-condensation (Base) Intermediate Anilidomethylenemalonate Intermediate Starting_Materials->Intermediate Side_Product_3 Decarboxylated Product Desired_Product->Side_Product_3 Decarboxylation (Heat) Side_Product_2 Hydrolyzed Intermediate Intermediate->Side_Product_2 Hydrolysis (H₂O)

Caption: Overview of potential side reactions in the synthesis of 1,8-naphthyridine-3-carboxylates.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature & Time Check_Purity->Optimize_Temp Consider_Microwave Consider Microwave Synthesis Optimize_Temp->Consider_Microwave Workup Modify Workup (e.g., Acid Wash) Consider_Microwave->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Success High Yield & Purity Achieved Purification->Success

Caption: A logical workflow for troubleshooting common issues in 1,8-naphthyridine synthesis.

References

Technical Support Center: Purification of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. The following information is designed to help you increase the purity of your compound through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of the crude product after synthesis and simple precipitation?

A1: The synthesis of this compound from 2-amino-3-pyridinecarboxaldehyde and diethyl malonate often yields a precipitate upon cooling the reaction mixture. After filtration and washing with a solvent like diethyl ether, the purity of the crude product can be as high as 91%.[1]

Q2: What are the common impurities in the synthesis of this compound?

A2: While specific impurities for this exact reaction are not extensively documented in the provided literature, common impurities in similar reactions involving malonic esters can include unreacted starting materials (2-amino-3-pyridinecarboxaldehyde and diethyl malonate) and potential side-products from self-condensation of the starting materials or incomplete cyclization.

Q3: Which purification methods are most effective for this compound?

A3: The most common and effective purification methods for polar heterocyclic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.

Q4: Are there any known issues with the crystallization of naphthyridinone derivatives?

A4: Yes, pyridine and its annulated derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts. Common issues include the formation of oils instead of crystals or difficulty in inducing crystallization.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Add a small amount of additional solvent to the hot solution. 2. Try a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). 3. Ensure a slow cooling rate.
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used for washing.1. Ensure the solution is thoroughly cooled before filtration. 2. Use a minimal amount of ice-cold solvent to wash the crystals. 3. Consider using a different solvent in which the compound is less soluble at low temperatures.
Product purity does not improve significantly The chosen solvent is not effective at separating the impurities, or the impurities co-crystallize with the product.1. Screen for a different recrystallization solvent or solvent system. 2. Consider a preliminary purification step, such as a simple filtration through a silica plug, before recrystallization.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the product from impurities (streaking or overlapping bands) The solvent system (mobile phase) is not optimal. The compound may be interacting strongly with the stationary phase.1. Adjust the polarity of the mobile phase. For polar compounds, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. 2. For nitrogen-containing heterocyclic compounds, which can interact with the acidic silica gel, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to improve peak shape and separation.
The compound does not move from the baseline The mobile phase is not polar enough to elute the compound.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in your hexane or dichloromethane mixture.
The compound runs with the solvent front The mobile phase is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

Data Presentation

The following table summarizes the expected outcomes for different purification methods for this compound.

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Precipitation & Washing ~91%[1]HighSimple, fast, and effective for removing bulk impurities.May not remove closely related impurities.
Recrystallization >95% (expected)Moderate to HighCan provide very high purity. Good for removing small amounts of impurities.Yield loss is possible due to the solubility of the product. Finding a suitable solvent can be time-consuming.
Column Chromatography >98% (expected)ModerateHighly effective for separating complex mixtures and achieving very high purity.More time-consuming and requires larger volumes of solvent. Potential for some product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on a general procedure for a similar naphthyridinone derivative and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling ethanol while stirring or swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as hexane:ethyl acetate (e.g., 4:1 v/v). Gradually increase the polarity of the mobile phase (e.g., to 2:1, then 1:1 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product (Purity < 91%) Precipitation Precipitation & Washing Crude->Precipitation Initial Purification Recrystallization Recrystallization Precipitation->Recrystallization Further Purification ColumnChrom Column Chromatography Precipitation->ColumnChrom Alternative Purification PureProduct High Purity Product (Purity > 98%) Recrystallization->PureProduct ColumnChrom->PureProduct Troubleshooting_Crystallization Start Attempt Recrystallization Issue Issue Encountered? Start->Issue OilingOut Oiling Out Issue->OilingOut Yes NoCrystals No Crystals Form Issue->NoCrystals Yes LowYield Low Yield Issue->LowYield Yes Success Pure Crystals Obtained Issue->Success No Sol1 Add more solvent Use lower boiling point solvent Slow cooling OilingOut->Sol1 Solution Sol2 Concentrate solution Scratch flask Add seed crystal NoCrystals->Sol2 Solution Sol3 Ensure complete cooling Wash with minimal cold solvent LowYield->Sol3 Solution

References

Avoiding dimer formation in naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during naphthyridine synthesis, with a specific focus on the prevention of unwanted dimer formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for naphthyridines and what are their primary challenges?

A1: The most prevalent methods for synthesizing the naphthyridine core include the Friedländer annulation, Combes synthesis, and various metal-catalyzed cross-coupling reactions to build or functionalize the ring system. A primary challenge across these methods is controlling selectivity, which can lead to the formation of undesired side products, including dimers. Other common issues include incomplete reactions, and difficulties in purification.

Q2: What is "dimer formation" in the context of naphthyridine synthesis and why is it a problem?

A2: Dimer formation refers to a side reaction where two molecules of a naphthyridine intermediate or the final product couple together, resulting in a molecule of double the molecular weight. This is problematic as it consumes starting materials, reduces the yield of the desired product, and introduces a significant purification challenge due to the potential for similar solubility and chromatographic behavior between the product and the dimer.

Q3: What are the general causes of unwanted dimerization?

A3: Dimerization can be broadly attributed to several factors:

  • Self-condensation of starting materials: Particularly in reactions like the Friedländer synthesis, starting materials can react with themselves under the reaction conditions.

  • Homocoupling in metal-catalyzed reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the organometallic intermediate can react with itself instead of the intended coupling partner.

  • Oxidative coupling: Under certain conditions, especially in the presence of an oxidant, two molecules of the naphthyridine product can couple.

  • High concentrations and temperatures: These conditions can increase the probability of bimolecular side reactions like dimerization.

Troubleshooting Guides

Issue 1: Dimer Formation in Friedländer Annulation

Symptom: You are performing a Friedländer synthesis to prepare a naphthyridine, and you observe a significant amount of a byproduct with approximately double the mass of your expected product.

Possible Cause: Self-condensation of the 2-aminopyridine-3-carbaldehyde or the active methylene compound.

Troubleshooting Steps:

  • Optimize Reaction Temperature: High temperatures can promote side reactions. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.[1]

  • Adjust Reagent Stoichiometry and Addition Rate: Ensure the stoichiometry of your reactants is accurate. A slow addition of one reactant to the other can help to maintain a low concentration of the added reactant, thereby minimizing self-condensation.

  • Choice of Catalyst: The type and amount of catalyst are crucial. While traditional methods may use strong acids or bases, milder catalysts can sometimes reduce side reactions.[2] Consider screening different catalysts to improve selectivity.

  • Solvent Selection: The polarity and boiling point of the solvent can influence the reaction outcome. Test a variety of solvents to identify one that favors the desired intramolecular cyclization over intermolecular dimerization.[1][2]

  • Dissolve the 2-aminopyridine-3-carbaldehyde and catalyst in the chosen solvent in the reaction flask.

  • Prepare a solution of the active methylene compound in the same solvent.

  • Using a syringe pump, add the solution of the active methylene compound to the reaction flask over a period of 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the standard work-up and purification protocol.

Issue 2: Dimer Formation in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: You are performing a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction to functionalize a halo-naphthyridine, and you observe a significant amount of a homocoupled naphthyridine dimer.

Possible Cause: Homocoupling of the halo-naphthyridine or the organometallic intermediate.

Troubleshooting Steps:

  • Degas the Reaction Mixture Thoroughly: Oxygen can promote oxidative addition and subsequent homocoupling. Ensure your solvent and reaction setup are thoroughly degassed with an inert gas (e.g., argon or nitrogen).

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the relative rates of cross-coupling and homocoupling. Consider screening different phosphine ligands or using a pre-formed catalyst complex.

  • Control the Reaction Temperature: Lowering the temperature can sometimes disfavor the homocoupling side reaction.

  • Adjust Stoichiometry: An excess of the coupling partner (e.g., boronic acid in a Suzuki coupling) can help to outcompete the homocoupling reaction.

ParameterCondition ADimer Formation (%)Condition BDimer Formation (%)
Temperature 100 °C25%80 °C10%
Catalyst Pd(PPh₃)₄20%PdCl₂(dppf)5%
Degassing Not performed30%Performed<5%

Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Flowchart for Troubleshooting Dimer Formation

G start Dimer Formation Observed reaction_type Identify Reaction Type start->reaction_type friedlander Friedländer Annulation reaction_type->friedlander Friedländer pd_coupling Pd-Catalyzed Coupling reaction_type->pd_coupling Pd-Coupling friedlander_solutions Optimize Temp Slow Addition Change Catalyst Change Solvent friedlander->friedlander_solutions pd_solutions Degas Thoroughly Optimize Catalyst/Ligand Lower Temperature Adjust Stoichiometry pd_coupling->pd_solutions end Reduced Dimer Formation friedlander_solutions->end pd_solutions->end

Caption: Troubleshooting workflow for dimer formation.

Potential Dimerization Pathways

G cluster_0 Friedländer Self-Condensation cluster_1 Palladium-Catalyzed Homocoupling a 2-aminopyridine-3-carbaldehyde c Naphthyridine Product a->c d Self-Condensation Dimer a->d Self-Condensation b Active Methylene Compound b->c e Halo-Naphthyridine g Functionalized Naphthyridine e->g Cross-Coupling h Homocoupling Dimer e->h Homocoupling f Organometallic Reagent f->g

Caption: Competing pathways leading to desired product vs. dimer.

References

Technical Support Center: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale to pilot-scale. What are the potential causes and how can we mitigate this?

A: Low yields during scale-up of the Friedländer synthesis, a common route for this compound, can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor's stirring mechanism (impeller type, speed) is appropriate for the vessel geometry and reaction mass. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale, leading to temperature spikes that favor byproduct formation.

    • Solution: Implement a more robust cooling system. Consider a semi-batch process where one of the reactants is added portion-wise to better manage the exotherm.

  • Suboptimal Catalyst Performance: The catalyst-to-substrate ratio may not be optimal at a larger scale.

    • Solution: Re-evaluate the catalyst loading. While traditional methods may use strong acids or bases, greener and often more efficient catalysts like choline hydroxide have shown excellent results in gram-scale synthesis.[1][2]

  • Precipitation Issues: The product may precipitate prematurely, trapping starting materials and hindering the reaction's completion.

    • Solution: Adjust the solvent system or reaction temperature to maintain the product's solubility until the reaction is complete.

Issue 2: Product Purity and Contamination

Q: Our scaled-up batch of this compound is showing significant impurities. How can we identify and remove them?

A: Common impurities include unreacted starting materials, particularly 2-aminopyridine derivatives, and byproducts from side reactions.

  • Unreacted 2-Aminopyridine: This is a frequent impurity due to its basic nature.

    • Removal: An acidic wash during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1-5% HCl). The basic 2-aminopyridine will form a water-soluble salt and partition into the aqueous layer.[3]

  • Side-Products: Self-condensation of the active methylene compound (diethyl malonate) or formation of regioisomers can occur.

    • Mitigation and Removal: Optimizing the reaction temperature and catalyst can minimize the formation of these byproducts.[4] For removal, recrystallization is often the most effective method for solid products. If the product is an oil or difficult to crystallize, column chromatography may be necessary.[3]

  • Residual High-Boiling Solvents: Solvents like DMSO or pyridine used in the reaction can be difficult to remove.

    • Removal: For basic solvents like pyridine, an acid wash is effective. For others like DMSO, aqueous washes are required. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts.[3]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a scalable synthesis of this compound?

A common and scalable method is the reaction of 2-amino-3-pyridinecarboxaldehyde with diethyl malonate using a catalyst. A greener alternative to traditional methods involves using choline hydroxide as a catalyst in water, which has been demonstrated on a gram scale.[1][2]

Q2: Are there alternative energy sources that can improve the efficiency of the synthesis at scale?

Yes, microwave irradiation and ultrasonic methods have been explored for the synthesis of 1,8-naphthyridine derivatives.[5][6] These techniques can offer advantages such as faster reaction times and potentially higher yields, which can be beneficial for scaling up.

Q3: How can we improve the regioselectivity of the reaction when using unsymmetrical ketones as starting materials?

While the synthesis of the target molecule typically uses symmetrical diethyl malonate, issues with regioselectivity can arise in the synthesis of related derivatives. To improve this, one can explore the use of specific amine catalysts or ionic liquids.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Gram-Scale Friedländer Synthesis of a 1,8-Naphthyridine Derivative in Water

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneH₂O506No Reaction
2Choline Hydroxide (1)None506No Reaction
3Choline Hydroxide (1)H₂ORoom Temp.1290
4Choline Hydroxide (1)H₂O50699
5NaOH (1)H₂O50688
6KOH (1)H₂O50684

Data adapted from a study on a related 1,8-naphthyridine derivative.[1][2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis using Choline Hydroxide Catalyst[1]

  • Reaction Setup: In a suitable reactor, suspend 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in water.

  • Reagent Addition: Add diethyl malonate (1.1 eq) to the suspension.

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

Protocol 2: Purification by Acidic Wash to Remove Basic Impurities[3]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Add 2-amino-3-pyridinecarboxaldehyde, diethyl malonate, and water to reactor start->reactants catalyst Add Choline Hydroxide reactants->catalyst heat Heat to 50°C and stir for 6h catalyst->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry acid_wash Optional: Acidic Wash for High Purity dry->acid_wash end Final Product dry->end acid_wash->end

Caption: Experimental workflow for the gram-scale synthesis.

troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Solutions start Low Yield Observed mixing Inefficient Mixing? start->mixing temp Poor Temperature Control? start->temp catalyst Suboptimal Catalyst Performance? start->catalyst mixing_sol Improve Agitation (e.g., baffles, impeller speed) mixing->mixing_sol temp_sol Enhance Cooling (e.g., semi-batch addition) temp->temp_sol catalyst_sol Re-optimize Catalyst Loading catalyst->catalyst_sol

Caption: Troubleshooting logic for addressing low yield issues.

References

Validation & Comparative

A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides an objective comparison of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with three other prominent heterocyclic scaffolds: quinolones, benzimidazoles, and pyrimidines. By examining their synthesis, biological activities, and mechanisms of action, supported by experimental data, this document aims to equip researchers with the information needed to make informed decisions in the design of novel therapeutic agents.

Synthesis of Core Scaffolds

The accessibility of a scaffold through straightforward and efficient synthesis is a key consideration. Here, we briefly outline the general synthetic approaches for the parent ethyl carboxylate derivatives of the four heterocyclic systems.

This compound: This scaffold is commonly synthesized through a condensation reaction between 2-aminopyridine-3-carbaldehyde and diethyl malonate in the presence of a base like piperidine.

Ethyl 4-hydroxyquinoline-3-carboxylate: A prevalent method for the synthesis of this quinolone scaffold is the Gould-Jacobs reaction. This involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.

Ethyl benzimidazole-2-carboxylate: A common route to this benzimidazole derivative is the condensation of o-phenylenediamine with a derivative of oxalic acid, such as ethyl oxalyl chloride or diethyl oxalate.

Ethyl pyrimidine-5-carboxylate: The synthesis of the pyrimidine ring can be achieved through various condensation reactions. A typical method involves the reaction of a formyl-acetic ester derivative with an amidine.

Comparative Biological Activity

A direct comparison of the intrinsic biological activity of the parent scaffolds is challenging due to the limited availability of studies that evaluate these specific compounds under identical conditions. However, by examining the activities of their various derivatives, we can infer the potential of each core structure.

Anticancer Activity

The search for novel anticancer agents has led to the extensive exploration of these heterocyclic scaffolds, each exhibiting distinct mechanisms of action.

Mechanisms of Anticancer Action:

  • 1,8-Naphthyridinone and Quinolone Scaffolds: Derivatives of both these scaffolds have been shown to exert anticancer effects primarily by targeting topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.[1] Some derivatives also exhibit activity through the inhibition of various protein kinases involved in cancer cell signaling.[2]

  • Benzimidazole Scaffold: The anticancer mechanism of benzimidazole derivatives is often attributed to their ability to inhibit the polymerization of tubulin, a key component of microtubules.[3] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.[3] Other reported mechanisms include DNA intercalation and inhibition of enzymes like poly(ADP-ribose) polymerase (PARP).[4]

  • Pyrimidine Scaffold: Pyrimidine derivatives exhibit a wide array of anticancer mechanisms due to their structural similarity to the nucleobases of DNA and RNA. They can act as inhibitors of crucial enzymes in nucleotide biosynthesis, such as thymidylate synthase, or target various protein kinases involved in cell cycle regulation and signal transduction.[5][6]

Quantitative Comparison of Anticancer Activity (IC50 Values):

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of each scaffold against various cancer cell lines. It is crucial to note that these values are from different studies and are not directly comparable but serve to illustrate the potential of each scaffold class.

Scaffold Derivative ClassCancer Cell LineIC50 (µM)Reference
1,8-Naphthyridin-2(1H)-oneSH-SY5Y (Neuroblastoma)11.8 - 13.2[7]
4-Oxoquinoline-3-carboxamideHepG2 (Liver)0.88 - 4.60[8]
Benzimidazole-triazole hybridA549 (Lung), MCF-7 (Breast)0.63 - 1.3[9]
Pyrazole-pyrimidineMGC-803 (Gastric)1.02[10]
Antimicrobial Activity

The urgent need for new antimicrobial agents has driven significant research into these heterocyclic systems, with quinolones and naphthyridines having a well-established history as antibacterial agents.

Mechanisms of Antimicrobial Action:

  • 1,8-Naphthyridinone and Quinolone Scaffolds: The primary mechanism of antibacterial action for these scaffolds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bactericidal effects.[11][12]

  • Benzimidazole Scaffold: The antimicrobial mechanism of benzimidazoles is more varied. Some derivatives have been shown to inhibit bacterial DNA gyrase, similar to quinolones.[13] Others may disrupt cell wall synthesis or other essential metabolic pathways.[14]

  • Pyrimidine Scaffold: Pyrimidine derivatives can act as antimicrobial agents by targeting a range of essential bacterial enzymes. For example, some inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[15] Others have been found to inhibit FtsZ, a protein involved in bacterial cell division.[15]

Quantitative Comparison of Antimicrobial Activity (MIC Values):

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives of each scaffold against various microbial strains. As with the anticancer data, these values are from different studies and are intended to be illustrative rather than a direct comparison.

Scaffold Derivative ClassMicrobial StrainMIC (µg/mL)Reference
1,8-NaphthyridineS. aureus, E. coli35.5 - 75.5[8]
QuinoloneGram-negative bacteriaPotent activity[16]
Benzimidazole-triazoliumS. aureus2[17]
Thieno[2,3-d]pyrimidineS. aureus, B. subtilisHigh activity[18]

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Assay: Broth Microdilution Protocol

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Visualizing Mechanisms of Action

To better understand the cellular pathways targeted by these scaffolds, the following diagrams illustrate their primary mechanisms of action.

anticancer_mechanisms cluster_naph_quin 1,8-Naphthyridinone & Quinolone cluster_benz Benzimidazole cluster_pyr Pyrimidine Naph/Quin Naphthyridinone/ Quinolone Derivative TopoII Topoisomerase II Naph/Quin->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Leads to Apoptosis_NQ Apoptosis DNA_Damage->Apoptosis_NQ Benz Benzimidazole Derivative Tubulin Tubulin Polymerization Benz->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_B Apoptosis Mitotic_Arrest->Apoptosis_B Pyr Pyrimidine Derivative Kinases Various Kinases Pyr->Kinases Inhibition TS Thymidylate Synthase Pyr->TS Inhibition Cell_Signaling Altered Cell Signaling Kinases->Cell_Signaling Nucleotide_Synthesis Inhibited Nucleotide Synthesis TS->Nucleotide_Synthesis Cell_Death_P Cell Death Cell_Signaling->Cell_Death_P Nucleotide_Synthesis->Cell_Death_P

Caption: Primary anticancer mechanisms of action for the four heterocyclic scaffolds.

antimicrobial_mechanisms cluster_naph_quin_anti 1,8-Naphthyridinone & Quinolone cluster_benz_anti Benzimidazole cluster_pyr_anti Pyrimidine Naph/Quin_A Naphthyridinone/ Quinolone Derivative Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Naph/Quin_A->Gyrase_TopoIV Inhibition DNA_Replication_NQ DNA Replication Inhibition Gyrase_TopoIV->DNA_Replication_NQ Bacterial_Death_NQ Bacterial Cell Death DNA_Replication_NQ->Bacterial_Death_NQ Benz_A Benzimidazole Derivative Gyrase_B DNA Gyrase (some) Benz_A->Gyrase_B Inhibition Other_Targets_B Other Cellular Targets Benz_A->Other_Targets_B Disruption Bacterial_Death_B Bacterial Cell Death Gyrase_B->Bacterial_Death_B Other_Targets_B->Bacterial_Death_B Pyr_A Pyrimidine Derivative DHFR Dihydrofolate Reductase Pyr_A->DHFR Inhibition FtsZ_P FtsZ Protein Pyr_A->FtsZ_P Inhibition Folate_Synthesis Inhibited Folate Synthesis DHFR->Folate_Synthesis Cell_Division Inhibited Cell Division FtsZ_P->Cell_Division Bacterial_Death_P Bacterial Cell Death Folate_Synthesis->Bacterial_Death_P Cell_Division->Bacterial_Death_P

Caption: Primary antimicrobial mechanisms of action for the four heterocyclic scaffolds.

Conclusion

The selection of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of synthetic accessibility, biological activity, and mechanism of action. This compound and its parent 1,8-naphthyridinone class, along with the structurally related quinolones, offer well-established mechanisms for both anticancer and antibacterial activities, primarily through the inhibition of topoisomerases. Benzimidazoles provide a distinct anticancer mechanism by targeting tubulin polymerization, a clinically validated strategy. Pyrimidines, given their structural diversity and resemblance to endogenous nucleobases, offer a broad range of potential targets for both anticancer and antimicrobial drug design.

While this guide provides a comparative overview based on available literature, the lack of direct, head-to-head studies of the parent scaffolds necessitates a cautious interpretation of the quantitative data. Future research focusing on the direct comparison of these core structures under standardized conditions would be invaluable for a more definitive assessment of their intrinsic potential. Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource to aid researchers in navigating these critical early-stage decisions in the drug discovery process.

References

Comparison of different synthetic routes to 1,8-naphthyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine core is a significant pharmacophore found in numerous therapeutic agents, driving continuous interest in the development of efficient and versatile synthetic methodologies for its derivatives. Among these, 1,8-naphthyridine-3-carboxylates are particularly important intermediates and final products in drug discovery. This guide provides a comparative overview of the most prominent synthetic routes to this valuable scaffold, focusing on the widely employed Friedländer Annulation and Gould-Jacobs Reaction. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual guides to the reaction pathways.

Key Synthetic Routes: A Comparative Overview

The synthesis of 1,8-naphthyridine-3-carboxylates is predominantly achieved through two classical methods: the Friedländer Annulation and the Gould-Jacobs Reaction. Each route offers distinct advantages and is suited for different starting materials and desired substitution patterns.

The Friedländer Annulation involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group, such as a β-ketoester. This method is known for its convergence and ability to construct the bicyclic system in a single step.[1][2][3] Recent advancements have focused on developing greener and more efficient catalytic systems for this reaction.[2][3][4][5]

A third, less direct but relevant approach, is the Combes Quinoline Synthesis , which can be adapted for the synthesis of the analogous quinoline systems and conceptually extended to naphthyridines. It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[9][10][11]

The following sections will delve into the specifics of the Friedländer and Gould-Jacobs reactions, providing quantitative data and detailed experimental procedures.

Data Presentation: Performance Comparison

The choice of synthetic route can significantly impact the overall efficiency and yield. The following table summarizes quantitative data for the synthesis of various 1,8-naphthyridine-3-carboxylates via the Friedländer Annulation and Gould-Jacobs Reaction, highlighting the diversity of achievable structures and reaction conditions.

RouteStarting Material 1Starting Material 2Catalyst/ConditionsSolventTime (h)Temp. (°C)Yield (%)Reference
Friedländer 2-AminonicotinaldehydeEthyl acetoacetateCholine Hydroxide (1 mol%)Water~650>95[2]
Friedländer 2-AminonicotinaldehydeEthyl benzoylacetateCholine Hydroxide (1 mol%)Water~650>95[2]
Friedländer 2-AminonicotinaldehydeDiethyl malonatePEG-400PEG-400--Good[1][12]
Friedländer 2-Aminonicotinaldehyde2-Phenylacetophenone[Bmmim][Im] (Ionic Liquid)[Bmmim][Im]2480-[3]
Gould-Jacobs 2-AminopyridineDiethyl 2-(ethoxymethylene)malonateHeatDiphenyl ether-Boiling85[1][12]
Gould-Jacobs 2-AminopyridineDiethyl ethoxymethylenemalonate (DEEM)HeatPhenoxy ether1240-250-[6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of target compounds. Below are representative protocols for the Friedländer Annulation and Gould-Jacobs Reaction.

Protocol 1: Friedländer Annulation using a Green Catalyst[2]

This protocol describes the synthesis of 2-substituted-1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid catalyst.

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol)

  • Active methylene carbonyl compound (e.g., ethyl acetoacetate) (0.5 mmol)

  • Choline hydroxide (ChOH) (1 mol%)

  • Water (1 mL)

  • Ethyl acetate

  • Nitrogen atmosphere

Procedure:

  • A mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol) is stirred in water (1 mL).

  • Choline hydroxide (1 mol %) is added to the mixture.

  • The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL).

  • The organic layer is concentrated under vacuum to yield the product.

Protocol 2: Gould-Jacobs Reaction for 4-Hydroxy-1,8-naphthyridine-3-carboxylate[6]

This protocol outlines the synthesis of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

Materials:

  • 2-Aminopyridine

  • Diethyl 2-(ethoxymethylene)malonate

  • Phenoxy ether

  • Petroleum ether

Procedure:

  • A mixture of 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate is heated to yield diethyl 2-((pyridin-2-ylamino)methylene)malonate.

  • The resulting intermediate and phenoxy ether in excess are heated at 240–250°C for one hour.

  • The reaction mixture is cooled to room temperature.

  • The cooled mixture is washed with petroleum ether to precipitate the product.

  • The solid product is collected by filtration.

Visualization of Synthetic Pathways

To better understand the logical flow and chemical transformations in these synthetic routes, the following diagrams have been generated.

Logical Workflow for Route Selection

The choice between the Friedländer and Gould-Jacobs routes often depends on the availability of starting materials and the desired final product.

Route_Selection start Desired 1,8-Naphthyridine-3-Carboxylate friedlander_check Is the corresponding 2-aminonicotinaldehyde available? start->friedlander_check gould_jacobs_check Is a 4-hydroxy substituent desired or acceptable? friedlander_check->gould_jacobs_check No friedlander Friedländer Annulation friedlander_check->friedlander Yes gould_jacobs Gould-Jacobs Reaction gould_jacobs_check->gould_jacobs Yes consider_alt Consider alternative routes or starting material synthesis gould_jacobs_check->consider_alt No

Caption: A decision flowchart for selecting a synthetic route.

Generalized Reaction Scheme: Friedländer Annulation

This diagram illustrates the general transformation in a Friedländer annulation for the synthesis of 1,8-naphthyridine-3-carboxylates.

Friedlander_Annulation reactant1 2-Aminonicotinaldehyde product 1,8-Naphthyridine-3-carboxylate reactant1->product reactant2 Active Methylene Compound (e.g., β-ketoester) reactant2->product catalyst Catalyst (e.g., Base, Acid, Metal) catalyst->product Condensation & Cyclization

Caption: Generalized Friedländer Annulation scheme.

Generalized Reaction Scheme: Gould-Jacobs Reaction

This diagram outlines the key steps of the Gould-Jacobs reaction to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Gould_Jacobs_Reaction reactant1 2-Aminopyridine step1 Condensation reactant1->step1 reactant2 Diethyl Ethoxymethylenemalonate (DEEM) reactant2->step1 intermediate Anilinomethylenemalonate Intermediate step2 Thermal Cyclization intermediate->step2 product 4-Hydroxy-1,8-naphthyridine-3-carboxylate step1->intermediate step2->product

Caption: Generalized Gould-Jacobs Reaction scheme.

References

A Comparative Analysis of Catalysts for the Gould-Jacobs Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Gould-Jacobs reaction, a cornerstone in the synthesis of quinoline derivatives, is a powerful tool for the construction of these vital heterocyclic scaffolds prevalent in pharmaceuticals and functional materials. The efficiency of this reaction is profoundly influenced by the choice of catalyst, which can dramatically affect reaction times, temperatures, and, ultimately, the yield of the desired 4-hydroxyquinoline product. This guide provides a comparative analysis of various catalysts employed in the Gould-Jacobs reaction, offering a summary of their performance based on available experimental data to assist researchers, scientists, and drug development professionals in catalyst selection and methods optimization.

The Crucial Role of Catalysis in the Gould-Jacobs Reaction

The traditional Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[1][2] This cyclization step often requires high temperatures, typically in the range of 250-300°C, which can lead to longer reaction times and the formation of byproducts.[3] The introduction of catalysts can mitigate these harsh conditions, leading to more efficient and selective transformations. Catalysts in the Gould-Jacobs reaction primarily function to facilitate the key C-N and C-C bond-forming steps, lowering the activation energy for the cyclization process.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is contingent on several factors, including the nature of the substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst cost, reusability, and environmental impact. Below is a comparative overview of different classes of catalysts that have been explored for the Gould-Jacobs reaction.

Thermal (Uncatalyzed) vs. Microwave-Assisted Synthesis

While not a catalyst in the traditional sense, the energy source for the cyclization step plays a critical role. The following table compares conventional thermal heating with microwave irradiation for the Gould-Jacobs reaction, highlighting the significant rate enhancement achieved with microwave technology.

Heating MethodTemperature (°C)Time (min)Yield (%)Reference
Conventional25060Low (unspecified)[3]
Microwave25010Not Specified[4]
Microwave300137[3]
Microwave300528-47[3]

Key Insight: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[3][4][5][6]

Acid Catalysis: A Promising Avenue

Acid catalysts, both homogeneous and heterogeneous, have shown potential in facilitating the Gould-Jacobs reaction by protonating the carbonyl group of the malonate intermediate, thereby increasing its electrophilicity and promoting the intramolecular cyclization.

While specific quantitative data for a wide range of acid catalysts in the Gould-Jacobs reaction is not extensively compiled in single sources, the following discussion highlights promising candidates based on their application in related quinoline syntheses and other acid-catalyzed transformations.

  • p-Toluenesulfonic Acid (p-TSA): A commonly used, inexpensive, and effective homogeneous Brønsted acid catalyst in organic synthesis.[7][8][9] Its application in related quinoline syntheses suggests its potential for promoting the Gould-Jacobs reaction under milder conditions than the purely thermal process.[5]

  • Amberlyst-15: A strongly acidic ion-exchange resin that acts as a heterogeneous catalyst.[10] Its advantages include ease of separation from the reaction mixture, potential for recycling, and application in solvent-free conditions.[11] While direct data for the Gould-Jacobs reaction is sparse, its successful use in other quinoline syntheses makes it a strong candidate for investigation.[10]

  • Zeolites: These microporous aluminosilicates are robust heterogeneous catalysts with shape-selective properties.[12] Their acidic sites can effectively catalyze a variety of organic transformations, including those involved in quinoline synthesis.[13] The ordered pore structure of zeolites can also influence product selectivity.

  • Metal Triflates: Lewis acids such as scandium(III) triflate and ytterbium(III) triflate are known to be powerful catalysts for various organic reactions, including cycloadditions.[14][15][16] Their ability to coordinate to carbonyl groups suggests they could be effective in activating the malonate intermediate in the Gould-Jacobs reaction.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility and optimization. Below are general procedures for conducting the Gould-Jacobs reaction under different conditions.

General Experimental Protocol for the Gould-Jacobs Reaction (Thermal Cyclization)
  • Condensation: Aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.1 eq.) are heated together at 100-140°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent (e.g., diphenyl ether, Dowtherm A) and heated to approximately 250°C for 15-30 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., petroleum ether) to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.

General Procedure for Microwave-Assisted Gould-Jacobs Reaction
  • A mixture of the aniline and diethyl ethoxymethylenemalonate is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 250-300°C) for a specified time (typically a few minutes).[3]

  • After cooling, the product is isolated and purified as described in the thermal procedure.

Visualizing the Reaction and Experimental Workflow

To further clarify the process, the following diagrams illustrate the Gould-Jacobs reaction mechanism and a typical experimental workflow for catalyst screening.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Tautomerization Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + Malonate - EtOH Malonate Diethyl Ethoxymethylenemalonate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Heat (Δ) or Microwave (µW) - EtOH Product 4-Hydroxyquinoline (Enol form) Cyclized_Intermediate->Product Keto_Product 4-Quinolone (Keto form) Product->Keto_Product Tautomerization

Caption: General mechanism of the Gould-Jacobs reaction.

Catalyst_Screening_Workflow Start Define Reaction: Aniline + Malonate Ester Catalyst_Selection Select Catalysts for Screening (e.g., p-TSA, Amberlyst-15, Zeolite) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Temp., Time) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS, GC) Reaction_Setup->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Analysis Analyze Product Yield and Purity (NMR, LC-MS, GC) Workup->Analysis Optimization Identify Optimal Conditions Analysis->Optimization End Scale-up and Further Studies Optimization->End

References

Validating the structure of "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validating the Structure of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the accurate structural validation of novel compounds is a critical cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of the structural elucidation techniques for "this compound" and its derivatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to serve as a practical resource for validating the synthesis and structure of this important class of heterocyclic compounds.

Comparative Analysis of Spectroscopic Data

The structural characterization of 1,8-naphthyridine derivatives relies on a combination of spectroscopic methods. Below is a comparison of typical data obtained for the parent compound and two illustrative derivatives.

Table 1: Comparative ¹H NMR Spectral Data (ppm)

ProtonThis compound[1]Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester
H48.62 (s)8.50 (s)-
H58.22 (m)7.50 (d, J=8.5 Hz)7.90 (dd, J=7.6, 1.9 Hz)
H67.32 (m)7.00 (d, J=8.5 Hz)7.05 (dd, J=8.3, 1.9 Hz)
H78.64 (m)-8.45 (dd, J=8.3, 4.3 Hz)
OCH₂CH₃4.38 (q)4.35 (q, J=7.1 Hz)4.30 (q, J=7.1 Hz)
OCH₂CH₃1.40 (t)1.38 (t, J=7.1 Hz)1.35 (t, J=7.1 Hz)
N-CH₂CH₃-4.60 (q, J=7.2 Hz)4.50 (q, J=7.2 Hz)
N-CH₂CH₃-1.50 (t, J=7.2 Hz)1.45 (t, J=7.2 Hz)
7-CH₃-2.60 (s)-
4-NH₂--9.50 (br s)

Table 2: Comparative ¹³C NMR Spectral Data (ppm)

CarbonThis compoundEthyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
C2162.5163.0
C3110.2110.5
C4148.9149.2
C4a118.0118.3
C5138.5138.8
C6115.8116.1
C7153.2157.5 (C-CH₃)
C8149.5149.8
C=O (ester)165.4165.8
OCH₂CH₃61.361.5
OCH₂CH₃14.514.7
N-CH₂CH₃-42.1
N-CH₂CH₃-13.9
7-CH₃-25.4

Table 3: Mass Spectrometry and FTIR Data

CompoundMolecular FormulaMolecular WeightMass Spec (m/z)FTIR (cm⁻¹) Key Absorptions
This compoundC₁₁H₁₀N₂O₃[2]218.21[2]219.07 [M+H]⁺3450 (N-H), 1720 (C=O, ester), 1660 (C=O, amide), 1610, 1580 (C=C, C=N)
Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylateC₁₄H₁₆N₂O₃[3]260.29[3]261.12 [M+H]⁺2980 (C-H), 1725 (C=O, ester), 1670 (C=O, ketone), 1600, 1570 (C=C, C=N)
4-Amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl esterC₁₃H₁₅N₃O₃261.28262.12 [M+H]⁺3400, 3300 (N-H), 2970 (C-H), 1710 (C=O, ester), 1650 (C=O, amide), 1620, 1590 (C=C, C=N)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key analytical techniques used in the structural validation of 1,8-naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, is used. The analysis can be performed by direct infusion or coupled with liquid chromatography (LC-MS) for mixture analysis.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[4] The final structure provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.

For Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate , a closely related derivative, the crystal data was reported as follows: C₁₃H₁₄N₂O₃·H₂O, Monoclinic, P2₁/c, a = 4.6989 (1) Å, b = 23.7246 (7) Å, c = 11.3635 (3) Å, β = 91.646 (1)°.[4]

Visualizing Workflows and Pathways

General Workflow for Structural Elucidation

The process of determining the structure of a newly synthesized compound follows a logical progression of analytical techniques. This workflow ensures a comprehensive and accurate structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification ftir FTIR Spectroscopy purification->ftir Functional Groups nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Connectivity & Environment ms Mass Spectrometry purification->ms Molecular Weight xray Single Crystal X-ray Diffraction nmr->xray Definitive 3D Structure elemental Elemental Analysis ms->elemental Empirical Formula

Caption: A general workflow for the structural elucidation of organic compounds.

Biological Signaling Pathway of 1,8-Naphthyridine Derivatives

Certain 1,8-naphthyridine derivatives have been shown to exhibit anti-inflammatory and neuroprotective effects by modulating key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response in microglial cells.[5][6][7]

G cluster_pathway TLR4 Signaling Pathway in Neuroinflammation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Activation MyD88->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->TLR4 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridine derivatives.

References

Spectroscopic Analysis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a significant heterocyclic compound in medicinal chemistry, and its key precursors. It offers a comparative look at its spectral characteristics alongside related 1,8-naphthyridine derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Synthesis Pathway

This compound is synthesized from the reaction of 2-Aminonicotinaldehyde and Diethyl malonate. The synthesis is typically carried out in the presence of a catalyst such as piperidine and heated to drive the reaction to completion[1].

Synthesis_Pathway Precursor1 2-Aminonicotinaldehyde Catalyst Piperidine, 120°C Precursor1->Catalyst Precursor2 Diethyl malonate Precursor2->Catalyst Product Ethyl 2-oxo-1,2-dihydro-1,8- naphthyridine-3-carboxylate Catalyst->Product

Caption: Synthesis of the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. For comparative purposes, data for a structurally related chloro-substituted 1,8-naphthyridine derivative is also included.

Precursor Spectroscopic Data
CompoundSpectroscopic Data
2-Aminonicotinaldehyde IR (cm⁻¹): Data not explicitly available in the provided search results. General absorbances for amino and aldehyde groups would be expected. ¹H NMR (CDCl₃, δ ppm): Data not explicitly available in the provided search results. ¹³C NMR (CDCl₃, δ ppm): Data not explicitly available in the provided search results. Mass Spec (m/z): Molecular Weight: 122.12 g/mol . Fragmentation patterns would be characteristic of the pyridine, amino, and aldehyde functional groups.[2][3][4][5]
Diethyl malonate IR (C=O stretching, cm⁻¹): 1757 and 1740 (in CCl₄)[6]. ¹H NMR (CDCl₃, δ ppm): 4.20 (q, 4H, -CH₂-), 3.39 (s, 2H, -CH₂-), 1.28 (t, 6H, -CH₃). ¹³C NMR (CDCl₃, δ ppm): 166.8 (C=O), 61.4 (-CH₂-), 41.6 (-CH₂-), 14.0 (-CH₃). Mass Spec (m/z): 160 (M⁺), 115, 88, 60.[7][8][9][10]
Target Compound and Alternative Spectroscopic Data
Compound¹H NMR (Solvent, δ ppm)¹³C NMR (Solvent, δ ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound (CD₃OD): 8.64 (m, 1H), 8.62 (s, 1H), 8.22 (m, 1H), 7.32 (m, 1H), 4.38 (m, 2H), 1.40 (t, 3H)[1]Data not explicitly available in the provided search results.Data not explicitly available in the provided search results.Data not explicitly available in the provided search results.
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CD₃COCD₃, 400 MHz): 1.41 (t, 3H), 4.42 (q, 2H), 7.36 (d, 1H), 8.15 (d, 1H), 8.53 (s, 1H), 1.59 (bs, 1H, NH)[6][11](CDCl₃, 400 MHz): 173.86 (C=O ketone), 164.03 (C=O ester), 159.53, 155.80, 141.96, 123.42, 120.56 (aromatic C), 142.23, 116.80 (vinyl C), 62.32 (CH₂), 14.10 (CH₃)[6][11](KBr): 3423 (O-H), 3071 (C-H aromatic), 1723 (C=O ester), 1664 (C=O ketone)[6][11]262.0 (M⁺), 216, 167, 149, 136[6][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the compounds.

Experimental Workflow:

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: NMR experimental workflow.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition: Acquire the free induction decay (FID) signal. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

  • Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, quartet, multiplet), coupling constants (J) in Hertz (Hz), and integration values are determined for each signal in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Experimental Workflow:

FTIR_Workflow A Sample Preparation (KBr pellet or thin film) B Background Scan A->B C Sample Scan B->C D Data Analysis C->D

Caption: FT-IR experimental workflow.

Protocol:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used to record the spectra.

  • Background Scan: A background spectrum of the empty sample holder (or a blank KBr pellet) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Scan: The sample pellet is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Experimental Workflow:

MS_Workflow A Sample Introduction B Ionization (e.g., ESI or EI) A->B C Mass Analysis B->C D Detection C->D E Data Interpretation D->E

Caption: Mass spectrometry experimental workflow.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized. Common techniques include Electrospray Ionization (ESI) for polar molecules and Electron Impact (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

References

A Comparative Guide to the Purity Assessment of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methodologies for assessing the purity of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a key heterocyclic building block. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method, and compare its performance with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Presentation: HPLC Purity Assessment

ParameterTypical Value
Retention Time~15 min (Analyte specific)
Purity (% Area)> 99.0%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Precision (%RSD)< 1.0%

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Injection Inject Sample Dissolve->Injection MobilePhase Prepare Mobile Phases A & B SystemSetup System Equilibration MobilePhase->SystemSetup SystemSetup->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Area Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from sample preparation to final report.

Alternative Purity Assessment Techniques

While HPLC is a powerful tool, orthogonal techniques are often employed to provide a more comprehensive purity profile.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2][3] It is particularly useful for quantifying compounds without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H-qNMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the appropriate formula, taking into account the molar masses and the number of protons for each integrated signal.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve Setup Spectrometer Setup Dissolve->Setup Acquire Acquire ¹H Spectrum Setup->Acquire Processing Process Spectrum Acquire->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: qNMR analysis workflow for absolute purity determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[4][5][6][7] The method is based on the principle that impurities lower the melting point and broaden the melting range of a substance.

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion (ΔH).

    • Use the Van't Hoff equation, typically implemented in the instrument's software, to calculate the mole percent of impurities by analyzing the shape of the melting peak.

Workflow for DSC Purity Assessment

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis WeighSample Weigh Sample SealPan Seal in DSC Pan WeighSample->SealPan LoadSample Load Sample into DSC SealPan->LoadSample HeatProgram Run Thermal Program LoadSample->HeatProgram Record Record Heat Flow HeatProgram->Record AnalyzePeak Analyze Melting Endotherm Record->AnalyzePeak Calculate Calculate Purity via Van't Hoff Equation AnalyzePeak->Calculate

Caption: DSC analysis workflow for purity determination of crystalline solids.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision.

FeatureHPLCqNMRDSC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityMelting point depression
Quantification Relative (% Area)Absolute (mass/mass)[1][3]Based on mole fraction of impurities[4]
Reference Standard Requires analyte-specific standard for identityRequires a certified internal standard[2]Does not require a standard
Sensitivity High (detects trace impurities)ModerateLower (best for purities >98%)[8]
Specificity High (separates isomers and related substances)High (structure-specific signals)Low (does not identify impurities)
Sample Throughput ModerateLow to ModerateHigh
Sample Requirement Low (µg to mg)Moderate (mg)Low (mg)
Applicability Broad range of soluble compoundsSoluble compoundsCrystalline, thermally stable compounds

Conclusion

For the routine purity assessment of This compound , a validated HPLC method is recommended as the primary technique due to its high sensitivity, specificity, and ability to provide a detailed impurity profile. qNMR serves as an excellent orthogonal method for absolute purity determination and for the certification of reference materials. DSC offers a rapid and simple method for assessing the purity of the final, crystalline product, particularly for detecting eutectic impurities that may not be easily resolved by chromatography. A combination of these techniques provides a comprehensive and robust characterization of the purity of this important chemical intermediate.

References

A Comparative Guide to Naphthyridine Synthesis: Exploring Alternatives to the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of the naphthyridine scaffold, a privileged bicyclic aromatic N-heterocycle, is of paramount importance due to its wide-ranging applications in pharmaceuticals and materials science. While the Gould-Jacobs reaction has historically been a staple for constructing this framework, a variety of alternative methods have emerged, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.

At a Glance: Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for several prominent alternatives to the Gould-Jacobs reaction for naphthyridine synthesis. This allows for a rapid comparison of their respective efficiencies and required conditions.

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)TimeYield (%)
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonateNone (thermal cyclization)Dowtherm A250-Variable
Friedländer Annulation (Choline Hydroxide) 2-Aminonicotinaldehyde, AcetoneCholine hydroxide (1 mol%)Water506 h99
Friedländer Annulation (Solvent-Free) 2-Aminonicotinaldehyde, Ethyl acetoacetatePiperidineNoneRoom Temp.10 min90
Skraup-Doebner-von Miller Synthesis 3-Aminopyridine, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)H₂SO₄High-Variable
Multicomponent Reaction (MCR) 2-Chloroquinoline-4-amines, Aromatic aldehydes, MalononitrileTriethylamineEthanolReflux-up to 85
Rh(III)-Catalyzed C-H Activation Nicotinamide N-oxides, Alkynes[RhCp*Cl₂]₂, AgSbF₆DichloroethaneRoom Temp.12 hHigh
Cobalt-Catalyzed Cross-Coupling 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine, 2-phenylethylmagnesium bromideCoCl₂ (5 mol%)THF2530 min80

In-Depth Analysis of Alternative Methods

This section provides a detailed overview of the primary alternatives to the Gould-Jacobs reaction, including their mechanisms and key advantages.

Friedländer Annulation

The Friedländer annulation is a versatile and widely used method for the synthesis of quinolines and their aza-analogs, such as naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Key Advantages:

  • High Yields: Often provides excellent yields of the desired naphthyridine products.

  • Mild Conditions: Can be performed under relatively mild conditions, including in water as a solvent, which aligns with green chemistry principles.

  • Versatility: A wide range of starting materials can be used, allowing for the synthesis of diverse substituted naphthyridines.

A significant advancement in the Friedländer reaction is the use of choline hydroxide in water, which provides a green and efficient route to 1,8-naphthyridines with excellent yields. Another variation involves a solvent-free approach using piperidine as a catalyst, which is rapid and also produces high yields.

Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction is a classical method for the synthesis of quinolines, which can be adapted for naphthyridine synthesis by using an aminopyridine as the starting material. The reaction typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds.

Key Advantages:

  • Readily Available Starting Materials: Utilizes simple and inexpensive starting materials.

  • Direct Annulation: Provides a direct route to the naphthyridine core.

While a powerful method, the Skraup reaction is known for its often harsh and exothermic conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the efficient construction of complex molecules like naphthyridines. These reactions offer significant advantages in terms of atom economy and procedural simplicity.

Key Advantages:

  • High Efficiency: Multiple bonds are formed in a single step, reducing the number of synthetic operations.

  • Molecular Diversity: Allows for the rapid generation of libraries of structurally diverse naphthyridine derivatives.

  • Operational Simplicity: Often involves simple experimental procedures and easy work-up.

One example is the one-pot, three-component reaction of 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile to afford fusednaphthyridine derivatives in high yields.

Modern Transition-Metal-Catalyzed Methods

Recent advances in organometallic chemistry have led to the development of novel transition-metal-catalyzed methods for naphthyridine synthesis, including C-H activation and cross-coupling reactions. These methods offer unique pathways to functionalized naphthyridines that are often inaccessible through classical methods.

Key Advantages:

  • High Regioselectivity: C-H activation strategies allow for the direct functionalization of specific C-H bonds, leading to excellent regiocontrol.

  • Broad Substrate Scope: Cross-coupling reactions enable the introduction of a wide variety of substituents onto the naphthyridine core.

  • Mild Reaction Conditions: Many of these methods proceed under mild conditions with high functional group tolerance.

Examples include the Rh(III)-catalyzed synthesis of naphthyridinones from nicotinamide N-oxides and the cobalt-catalyzed cross-coupling of halogenated naphthyridines with Grignard reagents.

Experimental Protocols for Key Methods

This section provides detailed experimental methodologies for the key alternative reactions discussed above, allowing for their practical implementation in a laboratory setting.

Protocol 1: Friedländer Annulation using Choline Hydroxide in Water

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (45 wt% in methanol)

  • Water (deionized)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50 °C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: One-Pot, Three-Component Synthesis of FusedNaphthyridines

Materials:

  • 2-Chloroquinoline-4-amine

  • Substituted aromatic aldehyde

  • Malononitrile

  • Triethylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline-4-amine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.

  • Add triethylamine (catalytic amount) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

Protocol 3: Rh(III)-Catalyzed Synthesis of Naphthyridinones

Materials:

  • Nicotinamide N-oxide

  • Alkyne

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Dichloroethane (DCE)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add the nicotinamide N-oxide (1 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dichloroethane via syringe.

  • Add the alkyne (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 4: Cobalt-Catalyzed Cross-Coupling for Functionalized Naphthyridines

Materials:

  • Halogenated naphthyridine (e.g., 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine)

  • Grignard reagent (e.g., 2-phenylethylmagnesium bromide)

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the halogenated naphthyridine (1 equiv) and anhydrous CoCl₂ (5 mol%).

  • Add anhydrous THF via syringe.

  • Cool the mixture to the desired temperature (e.g., 25 °C).

  • Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 30 minutes).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows and key transformations in the discussed alternative methods for naphthyridine synthesis.

Friedlander_Annulation Start 2-Aminonicotinaldehyde + Active Methylene Compound Condensation Aldol-type Condensation Start->Condensation Base or Acid Catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Naphthyridine Dehydration->Product Multicomponent_Reaction Reactant1 Aminopyridine Derivative OnePot One-Pot Reaction Reactant1->OnePot Reactant2 Aldehyde Reactant2->OnePot Reactant3 Active Methylene Compound Reactant3->OnePot Product Functionalized Naphthyridine OnePot->Product Catalyst/Solvent CH_Activation Substrate Naphthyridine Precursor Activation C-H Bond Activation Substrate->Activation Catalyst Transition-Metal Catalyst (e.g., Rh, Co) Catalyst->Activation Coupling Coupling with Partner Activation->Coupling Coupling Partner (e.g., Alkyne, Grignard) Product Functionalized Naphthyridine Coupling->Product

Cost-benefit analysis of different synthetic pathways for "Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The analysis objectively compares a one-pot synthesis, the Gould-Jacobs reaction, and a microwave-assisted Grohe-Heitzer reaction, focusing on key performance indicators and experimental data to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the three evaluated synthetic pathways.

ParameterOne-Pot SynthesisGould-Jacobs ReactionMicrowave-Assisted Grohe-Heitzer Reaction
Yield 91%~47% (estimated)73%
Reaction Time 3 hours> 4 hours5 minutes (cyclization step)
Reaction Temperature 120 °C~250 °C140 °C
Energy Consumption ModerateHighLow
Cost of Starting Materials ModerateLowHigh
Catalyst Cost LowN/AN/A
Solvent & Reagent Toxicity ModerateHighHigh
Purification Method Filtration and washingFiltration and washingColumn Chromatography
Overall Cost-Effectiveness HighModerateModerate-High (depending on scale)

In-Depth Pathway Analysis

This section provides a detailed breakdown of each synthetic pathway, including experimental protocols, cost analysis, and a discussion of the associated benefits and drawbacks.

Pathway 1: One-Pot Synthesis

This method offers a straightforward and high-yielding approach to the target molecule from readily available starting materials.

Experimental Protocol

A mixture of 2-amino-3-pyridinecarboxaldehyde (1.0 g, 8.19 mmol), diethyl malonate (6.2 mL, 41.0 mmol), and piperidine (1.6 mL, 16.4 mmol) is heated in a sealed tube at 120°C for 3 hours. After cooling to room temperature, the resulting precipitate is collected by filtration and washed with diethyl ether to yield the final product.

Cost-Benefit Analysis
Factor Analysis
Cost The starting materials, 2-amino-3-pyridinecarboxaldehyde and diethyl malonate, are commercially available at a moderate cost. Piperidine is an inexpensive catalyst. The overall material cost is relatively low.
Yield & Time This method provides a high yield of 91% in a relatively short reaction time of 3 hours. The one-pot nature of the reaction simplifies the workflow.
Energy The reaction requires heating at 120°C for 3 hours. Assuming a standard laboratory hot plate with a magnetic stirrer (approx. 500W), the estimated energy consumption is around 1.5 kWh.
Safety & Environment Diethyl malonate is a combustible liquid and may cause skin and eye irritation.[1][2] Piperidine is a toxic and flammable liquid that can cause severe skin burns and eye damage.[3][4][5] The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Purification Purification is straightforward, involving simple filtration and washing with a volatile solvent. This minimizes solvent waste and reduces processing time.

Pathway 2: Gould-Jacobs Reaction

A classic and versatile method for the synthesis of quinoline and naphthyridine derivatives. This pathway involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization.

Experimental Protocol

2-Aminopyridine is reacted with diethyl ethoxymethylenemalonate, and the resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at approximately 250°C for several hours to induce cyclization. The product precipitates upon cooling and is collected by filtration.

Cost-Benefit Analysis
Factor Analysis
Cost 2-Aminopyridine and diethyl ethoxymethylenemalonate are relatively inexpensive starting materials. The high-boiling point solvent (diphenyl ether or Dowtherm A) can be costly, though it can potentially be recovered and reused.
Yield & Time The yield for this reaction is estimated to be around 47%. The reaction time is significantly longer than the other methods, typically requiring several hours at a high temperature.
Energy This method has the highest energy consumption due to the high reaction temperature (~250°C) and prolonged heating time. A high-temperature oil bath (approx. 1500-2000W) would consume a significant amount of energy (e.g., 6-8 kWh for a 4-hour reaction).
Safety & Environment Diphenyl ether and Dowtherm A are hazardous substances. Polychlorinated diphenyl ethers are persistent organic pollutants with potential for bioaccumulation and adverse health effects.[6][7][8][9] The high reaction temperature also poses a safety risk.
Purification Purification is achieved by filtration and washing of the precipitated product. However, removal of the high-boiling point solvent can be challenging and may require vacuum distillation for efficient recovery.

Pathway 3: Microwave-Assisted Grohe-Heitzer Reaction

This modern approach utilizes microwave irradiation to dramatically accelerate the reaction rate, offering a time-efficient synthesis of a chlorinated precursor that can be subsequently converted to the target molecule.

Experimental Protocol

This is a two-step synthesis. Step 1: 2,6-Dichloronicotinic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in a solvent such as N,N-dimethylformamide (DMF) under microwave irradiation for 5 minutes to form the corresponding acylimidazolide. Step 2: The intermediate is then reacted with ethyl potassium malonate in the presence of anhydrous magnesium chloride and triethylamine. The cyclization to Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is achieved by heating the reaction mixture at 140°C.

Cost-Benefit Analysis
Factor Analysis
Cost The starting materials, particularly 2,6-dichloronicotinic acid and 1,1'-carbonyldiimidazole, are more expensive than those used in the other pathways. The overall material cost is the highest among the three methods.
Yield & Time The overall yield is good at 73%. The key advantage is the extremely short reaction time for the first step (5 minutes) due to microwave assistance.
Energy Microwave synthesis is significantly more energy-efficient than conventional heating methods.[10] A laboratory microwave reactor (e.g., CEM Discover, ~1000W) operating for a short duration consumes minimal energy.
Safety & Environment N,N-Dimethylformamide (DMF) is a solvent with known hepatotoxicity and is a reproductive hazard.[11] 1,1'-Carbonyldiimidazole is harmful if swallowed and causes severe skin burns and eye damage.[10] Triethylamine is toxic and corrosive. The use of these hazardous chemicals requires strict safety protocols.
Purification This pathway typically requires purification by column chromatography, which is more time-consuming and generates more solvent waste compared to simple filtration.

Visualizing the Synthetic Pathways and Analysis

To further aid in the understanding of the processes involved, the following diagrams illustrate the logical flow of the cost-benefit analysis and a representative synthetic workflow.

Cost_Benefit_Analysis_Flowchart cluster_synthesis Synthetic Pathway Selection cluster_analysis Cost-Benefit Analysis cluster_decision Decision Making start Define Target Molecule: This compound path1 Pathway 1: One-Pot Synthesis start->path1 path2 Pathway 2: Gould-Jacobs Reaction start->path2 path3 Pathway 3: Microwave-Assisted Grohe-Heitzer Reaction start->path3 cost Cost Analysis (Reagents, Solvents, Energy) path1->cost performance Performance Metrics (Yield, Time, Purity) path1->performance safety Safety & Environmental (Toxicity, Waste) path1->safety path2->cost path2->performance path2->safety path3->cost path3->performance path3->safety comparison Comparative Evaluation cost->comparison performance->comparison safety->comparison recommendation Optimal Pathway Recommendation comparison->recommendation

Caption: Logical flow of the cost-benefit analysis for selecting a synthetic pathway.

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isolation aldehyde 2-Amino-3-pyridine- carboxaldehyde mix Mix Reactants aldehyde->mix malonate Diethyl Malonate malonate->mix catalyst Piperidine catalyst->mix heat Heat at 120°C for 3 hours mix->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Diethyl Ether filter->wash product Ethyl 2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate wash->product

Caption: Experimental workflow for the One-Pot Synthesis of the target molecule.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for this compound is highly dependent on the specific priorities of the research or production setting.

  • For high-yield, cost-effective, and procedurally simple synthesis on a laboratory scale, the One-Pot Synthesis is the most recommended pathway. Its excellent yield, straightforward purification, and moderate cost make it an attractive option.

  • The Gould-Jacobs reaction, while a classic method, is less favorable due to its lower yield, high energy consumption, and the use of environmentally hazardous high-boiling point solvents. It may be considered if the starting materials are exceptionally inexpensive or if high-temperature reaction capabilities are readily and safely available.

  • The Microwave-Assisted Grohe-Heitzer reaction is an excellent choice when speed is the primary concern. The dramatic reduction in reaction time makes it ideal for rapid library synthesis or when time is a critical factor. However, the higher cost of starting materials and the need for chromatographic purification should be taken into account. For larger-scale production, the initial investment in a microwave reactor and the higher reagent costs may be offset by the increased throughput and energy savings.

Ultimately, a thorough evaluation of the available resources, budget, time constraints, and safety infrastructure will guide the final decision on the most appropriate synthetic route.

References

Novel 1,8-Naphthyridine Derivatives Show Promise in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic 1,8-naphthyridine derivatives is demonstrating significant antibacterial activity, positioning them as potential alternatives in the fight against drug-resistant pathogens. Comparative analysis of their in vitro efficacy against both Gram-positive and Gram-negative bacteria reveals promising Minimum Inhibitory Concentration (MIC) values, in some cases comparable to or exceeding those of established antibiotics.

Recent research highlights the potential of the 1,8-naphthyridine scaffold, a core component of the pioneering antibiotic nalidixic acid, in the development of novel antibacterial agents.[1][2] These new compounds are being engineered to overcome the resistance mechanisms that have rendered many current antibiotics less effective.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of these novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data, summarized in the table below, compares the MIC values of several new 1,8-naphthyridine derivatives against a panel of clinically relevant bacteria, benchmarked against commonly used antibiotics.

Compound Bacterial Strain MIC (µg/mL) Benchmark Antibiotic Benchmark MIC (µg/mL) Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25Ethambutol6.25[3][4][5]
ANA-12 Mycobacterium tuberculosis H37Rv6.25Rifampicin3.13[5]
ANA-12 Mycobacterium tuberculosis H37Rv6.25p-Aminosalicylic acid12.5[5]
Compound 23 Various bacteria16Streptomycin2-8[6]
Nalidixic acid-based nanoformulations Various bacteria50-100--
7-acetamido-1,8-naphthyridin-4(1H)-one Multi-resistant E. coli, S. aureus, P. aeruginosa≥ 1024--[7][8][9]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide Multi-resistant E. coli, S. aureus, P. aeruginosa≥ 1024--[7][8][9]

It is important to note that while some novel 1,8-naphthyridine derivatives exhibit potent direct antibacterial activity, others, such as 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, have been shown to act synergistically, enhancing the efficacy of existing antibiotics like fluoroquinolones.[7][8][9] For instance, in the presence of a subinhibitory concentration of 7-acetamido-1,8-naphthyridin-4(1H)-one, the MIC of ofloxacin against a multi-resistant strain of E. coli was reduced from 32 to 4 µg/mL.[7]

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for the supercoiling of DNA during replication.[1][2] By targeting this enzyme, these compounds disrupt the bacterial DNA replication process, ultimately leading to cell death. This targeted approach is a hallmark of the quinolone class of antibiotics, to which 1,8-naphthyridines are closely related.

Novel_1_8_Naphthyridine_Derivative Novel 1,8-Naphthyridine Derivative Bacterial_DNA_Gyrase Bacterial DNA Gyrase Novel_1_8_Naphthyridine_Derivative->Bacterial_DNA_Gyrase Inhibits DNA_Replication_Blocked DNA Replication Blocked Bacterial_DNA_Gyrase->DNA_Replication_Blocked Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death Results in

Caption: Simplified signaling pathway for the antibacterial action of 1,8-naphthyridine derivatives.

Experimental Protocols for Antibacterial Susceptibility Testing

The antibacterial activity of the novel 1,8-naphthyridine derivatives is predominantly determined using standardized in vitro susceptibility testing methods. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), while the Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_res Result Serial_Dilutions Prepare serial dilutions of 1,8-naphthyridine derivative in microtiter plate Inoculation Inoculate microtiter plate with bacterial suspension Serial_Dilutions->Inoculation Standardized_Inoculum Prepare standardized bacterial inoculum Standardized_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Experimental workflow for the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

In this method, a standardized inoculum of the test bacterium is spread uniformly across the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the 1,8-naphthyridine derivative are then placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses from the disk into the agar. If the compound is effective against the bacterium, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is then measured to determine the susceptibility of the organism to the compound.

The continued exploration of novel 1,8-naphthyridine derivatives is a promising avenue for the development of new and effective antibacterial agents. The data presented here underscores the potential of this chemical class to address the growing challenge of antimicrobial resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Prudent Disposal of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Safety Precautions

While specific hazard data for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is unavailable, data from analogous 1,8-naphthyridine compounds such as Nalidixic acid and Trovafloxacin indicate potential health risks. These include the possibility of causing skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2] Some naphthyridine derivatives are also suspected of causing genetic defects or having reproductive toxicity.[2] Therefore, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use.
Body Protection A standard laboratory coat should be worn.
Respiratory Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Spill Cleanup Procedures

In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleaning, including wipes and contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal Procedures

The proper disposal of this compound is critical for laboratory safety and environmental protection. The recommended approach is to handle it as hazardous chemical waste.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Pure this compound and any materials significantly contaminated with it should be collected separately from other waste streams.

    • Do not mix with incompatible materials. While specific incompatibilities are not known for this compound, as a general precaution, avoid mixing with strong oxidizing agents.[1]

  • Waste Collection and Storage:

    • Place the waste into a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

    • Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from heat and ignition sources.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The material will likely be disposed of through controlled incineration at a licensed chemical destruction facility.[2]

    • Do not discharge this chemical or its containers to sewer systems or contaminate water, foodstuffs, or animal feed.[2]

Hazard and Precautionary Statements for Structurally Similar Compounds

The following table summarizes key hazard (H) and precautionary (P) statements associated with structurally similar 1,8-naphthyridine derivatives, which should be considered when handling this compound.

Statement TypeCodeStatement TextReference Compound(s)
Hazard H314Causes severe skin burns and eye damage.Trovafloxacin[2]
H317May cause an allergic skin reaction.Nalidixic acid[1]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.Nalidixic acid[1]
H361Suspected of damaging fertility or the unborn child.Trovafloxacin[2]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray.Trovafloxacin
P280Wear protective gloves/protective clothing/eye protection/face protection.Nalidixic acid, Trovafloxacin[1][2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.Nalidixic acid[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.Nalidixic acid[1]
P501Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Chemical Waste Generation identify Identify Waste as This compound (Treat as Hazardous) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe collect Place Waste in a Designated, Sealed, and Compatible Hazardous Waste Container ppe->collect label_container Label Container: 'Hazardous Waste' & Chemical Name collect->label_container store Store in a Secure, Well-Ventilated Secondary Containment Area label_container->store contact_ehs Contact Institution's EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Pickup by Certified Personnel contact_ehs->pickup end End: Proper Disposal via Licensed Facility (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 5174-90-3) in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties:

PropertyValue
CAS Number 5174-90-3[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₃[1]
Molecular Weight 218.21 g/mol [1][3]
Form Solid[1]
Storage Class 11 - Combustible Solids[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is mandatory to ensure personal safety.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against dust particles and splashes causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.Prevents skin irritation upon contact with the solid compound.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if engineering controls are insufficient or during activities that may generate dust.Mitigates the risk of respiratory tract irritation from inhaling the solid particles.

Operational Plan: Step-by-Step Handling Procedure

  • Engineering Controls:

    • Conduct all handling procedures in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don the required PPE as specified in the table above.

  • Handling the Compound:

    • Handle as a solid to avoid generating dust.[4]

    • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (spatulas, scoops) to transfer the solid. Avoid scooping in a manner that creates airborne dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Waste Characterization:

  • This compound and any materials contaminated with it should be treated as hazardous chemical waste.

Disposal Procedure:

  • Collection:

    • Collect waste solid and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge to sewer systems.[4]

    • All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe 1.1 weigh Weigh Compound (Avoid Dust Generation) don_ppe->weigh Proceed When Ready transfer Transfer/Use Compound weigh->transfer 2.1 clean_area Clean Work Area & Equipment transfer->clean_area After Experiment collect_waste Collect Waste in Labeled Container transfer->collect_waste During Experiment doff_ppe Carefully Remove PPE clean_area->doff_ppe 3.1 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 3.2 dispose Dispose via Licensed Chemical Waste Handler store_waste Store Waste Safely collect_waste->store_waste 4.1 store_waste->dispose 4.2

Caption: Workflow for Safe Handling and Disposal of the Compound.

References

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Reactant of Route 1
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

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